Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDYXCKRDRCJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949375 | |
| Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26510-95-2 | |
| Record name | Ethyl 4-bromo-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26510-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-bromo-beta-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026510952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(4-bromophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Introduction: The Significance of a Versatile β-Keto Ester
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl 4-bromobenzoylacetate, is a valuable β-keto ester intermediate in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a reactive β-dicarbonyl moiety and a functionalized aromatic ring, makes it a crucial building block in the pharmaceutical and chemical industries. The presence of the bromine atom on the phenyl ring provides a convenient handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides a comprehensive, field-proven protocol for the synthesis of this important compound, grounded in the principles of the Claisen condensation reaction.
Core Principles: The Crossed Claisen Condensation
The synthesis of this compound is achieved through a crossed or mixed Claisen condensation. This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[1] In this specific case, the reaction involves ethyl 4-bromobenzoate, which lacks α-hydrogens and therefore cannot form an enolate, and ethyl acetate, which possesses acidic α-hydrogens and can be deprotonated to form a nucleophilic enolate.[2][3][4]
The key to a successful crossed Claisen condensation is to control which ester acts as the nucleophile and which acts as the electrophile.[2][3] Since ethyl 4-bromobenzoate cannot enolize, it can only serve as the electrophilic acceptor for the enolate of ethyl acetate. To minimize the self-condensation of ethyl acetate, the experimental setup is designed to maintain a low concentration of the ethyl acetate enolate at any given time. This is typically achieved by the slow addition of ethyl acetate to a mixture of ethyl 4-bromobenzoate and the base.[2]
The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups.[5][6] This final deprotonation step is essentially irreversible and pulls the reaction equilibrium towards the product.[5][6] An acidic workup is then required to neutralize the enolate and yield the final product.[7]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-bromobenzoate | Reagent | Sigma-Aldrich | Ensure dryness |
| Ethyl acetate | Anhydrous | Sigma-Aldrich | Ensure dryness |
| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere |
| Toluene | Anhydrous | Sigma-Aldrich | Ensure dryness |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |
| Hydrochloric acid | Concentrated | VWR | For workup |
| Saturated sodium bicarbonate solution | In-house preparation | For workup | |
| Brine (saturated NaCl solution) | In-house preparation | For workup | |
| Anhydrous magnesium sulfate | Reagent | Acros Organics | For drying |
| Ethanol | Reagent | Fisher Scientific | For recrystallization |
| Hexanes | Reagent | Fisher Scientific | For recrystallization |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (nitrogen or argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Protocol: A Step-by-Step Guide
Reaction Setup and Execution
-
Preparation of the Reaction Vessel: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Charging the Reactants: The flask is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene (150 mL) under a positive pressure of inert gas. To this suspension, ethyl 4-bromobenzoate (1.0 equivalent) is added via syringe.
-
Initiation of the Condensation: The mixture is stirred and heated to a gentle reflux. A solution of anhydrous ethyl acetate (1.2 equivalents) in anhydrous toluene (50 mL) is then added dropwise via an addition funnel over a period of 1-2 hours. The slow addition is crucial to minimize the self-condensation of ethyl acetate.[2]
-
Reaction Monitoring: The reaction mixture is maintained at reflux for an additional 2-3 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of ethyl 4-bromobenzoate.
Workup and Isolation
-
Quenching the Reaction: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by pouring it into a beaker containing ice-cold dilute hydrochloric acid (1 M). The pH of the aqueous layer should be acidic.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The organic layers are combined.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallization
-
Solvent Selection: The crude this compound is purified by recrystallization. A suitable solvent system is a mixture of ethanol and hexanes.[8]
-
Dissolution: The crude product is dissolved in a minimal amount of hot ethanol.[9][10]
-
Crystallization: Hexanes are slowly added to the hot solution until turbidity persists. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[11]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold ethanol/hexanes mixture, and dried under vacuum to afford pure this compound.[9][10]
Safety Precautions
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents (toluene, ethyl acetate, diethyl ether) are flammable. All heating should be conducted using a heating mantle, and no open flames should be present in the laboratory.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 5798-75-4 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 |
| This compound | C₁₁H₁₁BrO₃ | 271.11 | 26510-95-2 |
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. web.mnstate.edu [web.mnstate.edu]
An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-3-oxopropanoate (CAS Number: 26510-95-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, registered under CAS number 26510-95-2, is a valuable β-keto ester that serves as a critical building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a brominated aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, handling and safety considerations, and its applications in research and development, particularly in the pharmaceutical industry.
Physicochemical Properties
This compound, also known by synonyms such as Ethyl (4-bromobenzoyl)acetate, is typically a colorless to yellow liquid or solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |
| Molecular Weight | 271.11 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid or solid | [2] |
| Melting Point | 90 ± 10 °C | [3] |
| Boiling Point | 332.5 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.432 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5700 | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [3] |
Synthesis of this compound
The synthesis of β-keto esters like this compound is a cornerstone of organic synthesis.[4] These compounds are valuable intermediates due to their dual electrophilic and nucleophilic character.[4] The most common and industrially scalable method for the synthesis of this compound is the Claisen condensation .[5][6][7][8][9]
Underlying Principle: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[5][6][7][8][9] The reaction is driven by the formation of a highly stabilized enolate of the β-keto ester product.[5] In the case of this compound, a "crossed" or "mixed" Claisen condensation is employed, where two different esters are used as reactants.[5] Specifically, an ester with enolizable α-hydrogens (e.g., ethyl acetate) reacts with an ester that lacks them (e.g., an aromatic ester like ethyl 4-bromobenzoate).[5]
Experimental Protocol: Crossed Claisen Condensation
This protocol outlines a general procedure for the synthesis of this compound via a crossed Claisen condensation.
Materials:
-
Ethyl 4-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in anhydrous THF.
-
Addition of Esters: A mixture of ethyl 4-bromobenzoate and ethyl acetate is added dropwise to the base at a controlled temperature (typically 0 °C to room temperature) with vigorous stirring.
-
Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via Claisen Condensation.
Applications in Research and Drug Development
The synthetic utility of this compound lies in its capacity to serve as a precursor for a variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[3]
Synthesis of Heterocyclic Compounds
β-keto esters are well-established starting materials for the synthesis of heterocycles such as pyrazoles, isoxazoles, pyrimidines, and pyridines. The presence of both a nucleophilic α-carbon and electrophilic carbonyl groups allows for a range of cyclization reactions with various dinucleophiles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.
The bromo-substituent on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents and the generation of compound libraries for drug discovery.
Potential as a Precursor for Biologically Active Molecules
Derivatives of aryl propionic acid, a class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties.[10] While direct biological activity of this compound is not extensively reported, its role as a key intermediate in the synthesis of imidazole and benzimidazole compounds is noteworthy.[3] These heterocyclic motifs are present in numerous antifungal, anti-tumor, and antiviral drugs.[3]
Hazards and Safety Information
A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram: GHS07 (Exclamation Mark)
Precautionary Statements
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological and Environmental Information
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2]
Caption: Key Handling and Storage Requirements for this compound.
Conclusion
This compound is a synthetically important molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via the Claisen condensation and its versatile reactivity make it an attractive starting material for the construction of diverse and complex molecular architectures. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its synthetic potential.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. Flame retardant - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of ethyl (4-bromobenzoyl)acetate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl (4-bromobenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (4-bromobenzoyl)acetate is a pivotal β-keto ester intermediate in synthetic organic chemistry, valued for its versatile reactivity. Its molecular architecture, featuring an aromatic bromide, a β-dicarbonyl system, and an ester functional group, makes it a foundational building block for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive examination of its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. We delve into the causality behind its spectral characteristics and explore its utility as a synthon in drug discovery workflows, supported by detailed experimental protocols and safety considerations.
Chemical Identity and Structure
Ethyl (4-bromobenzoyl)acetate is a substituted aromatic β-keto ester. The presence of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, while the β-keto ester moiety allows for a rich variety of classical and modern chemical transformations.
-
Synonyms: (4-Bromobenzoyl)acetic Acid Ethyl Ester, Ethyl 3-(4-Bromophenyl)-3-oxopropionate, Ethyl 4-bromobenzoylacetate[2]
-
CAS Number: 26510-95-2[1]
-
Molecular Formula: C₁₁H₁₁BrO₃[1]
-
Molecular Weight: 271.11 g/mol [2]
-
SMILES: CCOC(=O)CC(=O)c1ccc(Br)cc1
-
InChI Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N[1]
Caption: 2D Structure of Ethyl (4-bromobenzoyl)acetate.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |
| Boiling Point | 268-269 °C (lit.) | |
| Density | 1.432 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5700 (lit.) |
Spectroscopic Profile: A Structural Verification
Spectroscopic data provides an empirical fingerprint of the molecule, confirming its structure and purity. The key features are dictated by the electronic environment of the protons and carbon atoms.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is the most powerful tool for confirming the arrangement of protons in the molecule. For a solution in CDCl₃:
-
Aromatic Protons (AA'BB' System): The para-substituted phenyl ring will exhibit a characteristic pattern. The two protons ortho to the bromine (meta to the carbonyl) and the two protons ortho to the carbonyl (meta to the bromine) will appear as two distinct doublets, typically between δ 7.6 and 7.9 ppm.
-
Ethyl Ester Protons:
-
Methylene (-OCH₂CH₃): A quartet around δ 4.2 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet splitting (4 lines) arises from coupling to the three protons of the methyl group (n+1 rule, 3+1=4).
-
Methyl (-OCH₂CH₃): A triplet around δ 1.2 ppm. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).
-
-
Active Methylene Protons (-COCH₂CO-): These protons are situated between two electron-withdrawing carbonyl groups, which significantly increases their acidity and shifts their resonance downfield. In the predominant keto tautomer, this signal appears as a sharp singlet around δ 4.0 ppm. The presence of the enol tautomer would result in a separate vinyl proton signal around δ 5.6-6.0 ppm and a broad enolic hydroxyl proton signal further downfield.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-200 ppm). The ketone carbonyl (C=O) is typically more deshielded (~195 ppm) than the ester carbonyl (~167 ppm).
-
Aromatic Carbons: Four signals are expected for the para-substituted ring. The carbon bearing the bromine (C-Br) will appear around δ 128 ppm, while the carbon attached to the carbonyl group (C-C=O) will be around δ 135 ppm. The other two aromatic CH signals will appear in the δ 129-132 ppm range.
-
Ethyl & Methylene Carbons: The ester methylene carbon (-OC H₂CH₃) appears around δ 61 ppm, the active methylene carbon (-COC H₂CO-) around δ 45 ppm, and the terminal methyl carbon (-OCH₂C H₃) upfield around δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental for identifying key functional groups.
-
C=O Stretching: Two strong, sharp absorption bands are expected. The aromatic ketone C=O stretch typically appears around 1685 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735 cm⁻¹.
-
C-O Stretching: A strong band for the ester C-O linkage will be present in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Synthesis and Purification
Ethyl (4-bromobenzoyl)acetate is typically synthesized via a Claisen condensation reaction. This reaction involves the acylation of an enolate with an ester. A common and effective route is the reaction between ethyl acetate and a 4-bromobenzoyl derivative, such as ethyl 4-bromobenzoate, using a strong base.
Caption: General workflow for the synthesis and purification of Ethyl (4-bromobenzoyl)acetate.
Experimental Protocol: Claisen Condensation
This protocol is a representative procedure adapted from the synthesis of analogous β-keto esters[3].
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS) (1.3 M in THF, 1.5 equivalents), to the flask. Then, add ethyl acetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C. Allow the resulting enolate solution to stir for 30 minutes.
-
Acylation: Add a solution of ethyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of ethyl (4-bromobenzoyl)acetate stems from its multiple reactive sites, making it a versatile precursor in drug development.
Caption: Key reactive sites and synthetic pathways for Ethyl (4-bromobenzoyl)acetate.
-
Active Methylene Group: The protons on the carbon alpha to both carbonyl groups are acidic and can be easily removed by a base. The resulting enolate is a potent nucleophile, readily undergoing alkylation and acylation reactions. This site is also crucial for condensation reactions with hydrazines, ureas, and other bifunctional reagents to form five- and six-membered heterocyclic rings (e.g., pyrazoles, pyrimidines), which are common scaffolds in medicinal chemistry.
-
Aryl Bromide: The C-Br bond serves as a key site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.
-
β-Dicarbonyl Moiety: This functional group is a classic precursor for a multitude of named reactions used to build heterocyclic cores. For instance, reaction with an α,β-unsaturated ketone and an ammonia source (Hantzsch synthesis) yields dihydropyridines, a class of compounds known for their cardiovascular applications.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Classification: Classified as a combustible liquid. Some suppliers do not classify it as a hazardous substance under REGULATION (EC) No 1272/2008[4]. However, it is prudent to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[5].
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[4][5]. Avoid contact with skin, eyes, and clothing[4]. Wash hands thoroughly after handling[5].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6]. Keep away from heat and sources of ignition. Recommended storage temperature may vary, with some suppliers suggesting 2-8°C[7].
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[5][6].
-
Skin: Wash off immediately with soap and plenty of water[6].
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice[5][6].
-
Conclusion
Ethyl (4-bromobenzoyl)acetate is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its true power lies in its synthetic versatility, offering multiple reactive handles that researchers and drug development professionals can exploit to construct novel and complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in the advancement of organic synthesis and medicinal chemistry.
References
- 1. Ethyl (4-bromobenzoyl)acetate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-BROMO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Ethyl 4-bromoacetoacetate | 13176-46-0 [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl (4-bromobenzoyl)acetate, is a β-keto ester of significant interest in synthetic organic chemistry.[1] It serves as a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds with potential pharmacological activities. A thorough understanding of its structural properties is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the nuances of spectral interpretation, focusing on the compound's existence as a dynamic equilibrium of keto and enol tautomers—a defining characteristic of β-dicarbonyl systems.[2] This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of NMR data for this class of molecules.
The Central Role of Keto-Enol Tautomerism
The defining structural feature of this compound in solution is its existence as a mixture of two constitutional isomers: a keto form and an enol form. This equilibrium, known as keto-enol tautomerism, is fundamental to interpreting the compound's NMR spectra.[3] The interconversion between the two forms is typically slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol tautomers are observed simultaneously.[2]
The position of this equilibrium is highly sensitive to factors such as solvent polarity, temperature, and concentration.[4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, while the keto form is often favored in more polar solvents.[3]
Figure 1: The keto-enol tautomeric equilibrium of this compound.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides quantitative insight into the structure and the tautomeric ratio of the compound.
Experimental Protocol: ¹H NMR Spectrum Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it will influence the keto-enol equilibrium.[7]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum at a regulated temperature (e.g., 25 °C) using standard acquisition parameters for small molecules. A 400 MHz or higher field instrument is recommended.
-
Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis. While the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used, for highest accuracy, an internal standard like tetramethylsilane (TMS) at 0.00 ppm is recommended.[8]
-
Integrate all signals to determine the relative number of protons corresponding to each peak. This step is crucial for calculating the keto:enol ratio.
-
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum will display two distinct sets of signals corresponding to the keto and enol forms. The following table outlines the expected signals in CDCl₃.
| Assignment | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (Relative) |
| Enolic OH | Enol | ~12.4 | Singlet (broad) | - | (1H) x (%Enol) |
| Aromatic (Ar-H) | Keto & Enol | ~7.9 (ortho to C=O) | Doublet | ~8.5 | 2H |
| Aromatic (Ar-H) | Keto & Enol | ~7.6 (ortho to Br) | Doublet | ~8.5 | 2H |
| Vinylic CH | Enol | ~5.7 | Singlet | - | (1H) x (%Enol) |
| Methylene (CH₂) | Keto | ~4.0 | Singlet | - | (2H) x (%Keto) |
| Ethyl OCH₂ | Keto & Enol | ~4.2 | Quartet | ~7.1 | 2H |
| Ethyl CH₃ | Keto & Enol | ~1.2 | Triplet | ~7.1 | 3H |
Analysis of Key Signals:
-
Enolic Hydroxyl (δ ~12.4 ppm): This highly deshielded, broad singlet is a definitive marker for the enol tautomer.[9] Its significant downfield shift is due to the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.
-
Aromatic Protons (δ 7.6-7.9 ppm): The 4-bromobenzoyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are further downfield (deshielded) than those ortho to the bromine atom.
-
Vinylic vs. Methylene Protons: The presence of two separate signals in the aliphatic region confirms the tautomeric mixture. The singlet at ~5.7 ppm corresponds to the vinylic proton of the enol form, while the singlet around ~4.0 ppm is from the active methylene protons (α-protons) of the keto form.[9] The ratio of the integrals of these two peaks directly provides the enol:keto population ratio.
-
Ethyl Group Protons (δ ~4.2 and ~1.2 ppm): The ethyl ester group gives a clean quartet and triplet, respectively, due to spin-spin coupling between the methylene and methyl protons. These signals may appear slightly different for the keto and enol forms, but are often overlapped.
¹³C NMR Spectral Analysis
Carbon-13 NMR provides complementary information, revealing the carbon framework of both tautomers.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
The protocol is similar to that for ¹H NMR, with a few key differences owing to the low natural abundance (~1.1%) of the ¹³C isotope.
-
Sample Preparation: A more concentrated sample is required. Use 30-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[10]
-
Instrument Setup & Acquisition:
-
Use a standard proton-decoupled pulse sequence. This common practice collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation and improving signal-to-noise.[11]
-
A significantly larger number of scans (hundreds to thousands) and a longer relaxation delay are necessary compared to ¹H NMR. Acquisition may take from 20 minutes to several hours.
-
-
Data Processing:
-
Processing steps are similar to ¹H NMR.
-
The spectrum is typically referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[12]
-
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbons in both the keto and enol forms.
| Assignment | Tautomer | Chemical Shift (δ, ppm) |
| Ketone C=O | Keto | ~191 |
| Ester C=O | Keto | ~167 |
| Enol Ar-C-O | Enol | ~178 |
| Enol Ester C=O | Enol | ~169 |
| Aromatic C-Br | Keto & Enol | ~129 |
| Aromatic C-C=O | Keto & Enol | ~135 |
| Aromatic CH | Keto & Enol | ~132, ~130 |
| Enol C=CH | Enol | ~162 |
| Enol =CH | Enol | ~92 |
| Methylene CH₂ | Keto | ~46 |
| Ethyl OCH₂ | Keto & Enol | ~62 |
| Ethyl CH₃ | Keto & Enol | ~14 |
Analysis of Key Signals:
-
Carbonyl Carbons (δ 165-200 ppm): This region is highly diagnostic. The keto form will show two distinct carbonyl signals: the ketone (~191 ppm) and the ester (~167 ppm).[13] The enol form also shows two signals in this region, corresponding to the ester carbonyl and the enolic carbon attached to the hydroxyl group (Ar-C -OH).
-
Vinylic Carbons (δ 90-165 ppm): The two sp² carbons of the enol's C=C double bond are characteristic. The carbon attached to the aromatic ring (C=CH) appears further downfield than the terminal vinylic carbon (=CH).
-
Methylene Carbon (δ ~46 ppm): The sp³-hybridized methylene carbon of the keto form is a clear indicator of its presence.
-
Aromatic Carbons: Six signals are expected for the aromatic ring, though some may overlap. The quaternary carbon attached to the bromine (C-Br) and the one attached to the acyl group (C-C=O) can be distinguished from the four protonated carbons (CH).
Workflow and Advanced Analysis
A systematic approach ensures comprehensive structural elucidation. Advanced 2D NMR techniques can be employed to unambiguously confirm the assignments made from 1D spectra.
Figure 2: Logical workflow for the complete NMR analysis of this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for definitively linking the proton signals (e.g., keto CH₂, enol =CH, ethyl CH₂/CH₃) to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over 2-3 bonds). It can be used to confirm the connectivity of the entire molecule, for instance, by showing a correlation from the aromatic protons to the benzoyl carbonyl carbon.
Conclusion
The NMR spectral analysis of this compound is a prime example of the power of modern spectroscopy in elucidating complex structural details. The key to a correct interpretation lies in recognizing and quantifying the keto-enol tautomerism. By carefully analyzing the distinct signals for each tautomer in both ¹H and ¹³C spectra, one can gain a complete picture of the compound's structure and behavior in solution. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for researchers working with this and other β-dicarbonyl compounds, ensuring accurate characterization and facilitating further synthetic applications.
References
- 1. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
The Crossed Claisen Condensation: A Deep Dive into the Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters and related dicarbonyl compounds that are pivotal intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive exploration of the Claisen condensation, with a specific focus on the crossed variant for the synthesis of ethyl 3-(4-bromophenyl)-3-oxopropanoate. We will dissect the reaction mechanism, elucidate the critical role of reaction parameters, and provide a detailed experimental protocol. This document is intended to serve as a valuable resource for scientists seeking to understand and apply this powerful transformation in their research and development endeavors.
Introduction to the Claisen Condensation
The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[2] A subsequent elimination of an alkoxide group yields the final product.[3]
There are several variations of the Claisen condensation, including the classic condensation between two identical esters, the intramolecular Dieckmann condensation, and the crossed Claisen condensation.[4][5] The crossed Claisen condensation involves two different esters. For this reaction to be synthetically useful, one of the esters should not have α-hydrogens, thus preventing it from forming an enolate and acting as the nucleophile.[6] This strategic choice minimizes the formation of undesired side products.[3]
The Mechanism of Crossed Claisen Condensation
The synthesis of this compound is a prime example of a crossed Claisen condensation. This reaction involves the condensation of ethyl 4-bromobenzoate (which lacks α-hydrogens) and ethyl acetate (which possesses acidic α-hydrogens). The mechanism can be broken down into the following key steps:
Step 1: Enolate Formation
The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which abstracts an acidic α-hydrogen from ethyl acetate.[7] This deprotonation results in the formation of a resonance-stabilized enolate ion.[8] The choice of base is critical; using an alkoxide that matches the alkoxy group of the ester prevents unwanted transesterification side reactions.[9]
Step 2: Nucleophilic Attack
The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl 4-bromobenzoate.[7] This results in the formation of a tetrahedral intermediate.[3]
Step 3: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and collapses, expelling the ethoxide leaving group.[2] This step regenerates the carbonyl group and forms the desired β-keto ester, this compound.[3]
Step 4: Deprotonation of the Product (Driving Force)
The β-keto ester product has a highly acidic proton on the α-carbon, situated between two carbonyl groups (pKa ≈ 11).[5] The ethoxide ion generated in the previous step is a strong enough base to deprotonate the β-keto ester, forming a resonance-stabilized enolate.[9] This acid-base reaction is thermodynamically favorable and serves as the driving force for the entire condensation, pulling the equilibrium towards the product side.[8][10]
Step 5: Protonation (Work-up)
The final step involves an acidic work-up (e.g., with dilute aqueous acid) to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final product.[1][4]
Visualizing the Mechanism and Workflow
To provide a clearer understanding, the reaction mechanism and a general experimental workflow are depicted below using Graphviz diagrams.
Caption: Mechanism of the Crossed Claisen Condensation.
Caption: General Experimental Workflow for Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Sodium | 22.99 | x g | y mol | 1.1 |
| Absolute Ethanol | 46.07 | z mL | - | - |
| Ethyl 4-bromobenzoate | 229.07 | a g | b mol | 1.0 |
| Ethyl Acetate | 88.11 | c g | d mol | 1.2 |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add ethyl 4-bromobenzoate to the solution.
-
Addition of Ethyl Acetate: Slowly add ethyl acetate to the reaction mixture via the dropping funnel over a period of 30-60 minutes while stirring. To minimize the self-condensation of ethyl acetate, it is crucial to add it slowly to the mixture containing the non-enolizable ester and the base.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid or sulfuric acid to neutralize the excess base and protonate the product enolate.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Conclusion
The crossed Claisen condensation is a robust and versatile method for the synthesis of β-keto esters, which are valuable precursors in various synthetic pathways. A thorough understanding of the reaction mechanism, particularly the role of the base and the importance of using a non-enolizable ester partner, is paramount for achieving high yields and purity. The synthesis of this compound serves as an excellent case study, illustrating the practical application of these principles. By carefully controlling the reaction conditions and following a well-defined protocol, researchers can effectively utilize this powerful reaction to access a wide range of important chemical entities.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Structural Elucidation and Synthetic Utility of C11H11BrO3 Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C₁₁H₁₁BrO₃ represents a vast landscape of chemical structures, with one database alone listing over 785 commercially available isomers.[1] This guide moves beyond the inherent ambiguity of a molecular formula to provide an in-depth framework for the identification, characterization, and strategic application of its constituent isomers. Focusing on a representative and synthetically valuable isomer, Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate, we present a comprehensive analysis encompassing IUPAC nomenclature, structural elucidation workflows, detailed spectroscopic validation, and synthetic protocols. This document serves as a technical primer for professionals in chemical research and drug development, illustrating how a specific isomer is distinguished from its constitutional counterparts and leveraged as a versatile scaffold for creating complex molecules.
The Isomeric Challenge: Beyond the Molecular Formula
In drug discovery and materials science, a compound's identity is defined by its structure, not its elemental composition. Structural isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit dramatically different physicochemical properties and biological activities.[2][3] For the molecular formula C₁₁H₁₁BrO₃, the degree of unsaturation is calculated to be six, suggesting the presence of an aromatic ring and additional π-bonds or rings, a common feature in many pharmaceutical agents.
This inherent structural diversity necessitates a robust, multi-faceted approach to characterization. The assumption of a single identity based on a formula is a critical scientific error; instead, a systematic process of elucidation is required to confirm the precise arrangement of atoms and bonds. This guide uses a specific isomer of C₁₁H₁₁BrO₃ as a case study to demonstrate this essential scientific workflow.
Case Study: Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate
Among the many possibilities, the substituted methyl acrylate scaffold is a prime example of a synthetically useful isomer of C₁₁H₁₁BrO₃. Its structure contains multiple functional groups that are pivotal in medicinal chemistry.
IUPAC Name: Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate
Structure:
-
2D Representation:
-
Key Features:
-
4-Methoxyphenyl Group: An electron-donating group that influences the reactivity of the aromatic ring.
-
α,β-Unsaturated Ester: A Michael acceptor, susceptible to nucleophilic addition reactions.
-
Vinyl Bromide: A key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[4]
-
(E)-Stereochemistry: Refers to the entgegen (opposite) configuration of the highest-priority substituents (the phenyl ring and the ester group) across the carbon-carbon double bond. This geometric isomerism is a critical determinant of the molecule's shape and how it interacts with biological targets.
-
Workflow for Structural Elucidation
Confirming the structure of a specific isomer is a sequential, self-validating process. Each analytical technique provides a piece of the puzzle, and their collective data must be consistent with the proposed structure.
Caption: Logical workflow for unambiguous structural determination.
Spectroscopic Characterization Data
The following table summarizes the expected quantitative data from key spectroscopic methods. This data set provides a unique "fingerprint" for this specific isomer, allowing it to be distinguished from all others.
| Technique | Expected Observations | Structural Justification |
| Mass Spec. | Molecular Ion (M⁺) peaks at m/z ~286 and ~288 with ~1:1 intensity. | Confirms the molecular weight (C₁₁H₁₁BrO₃ ≈ 286/288 g/mol ) and the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |
| ¹H NMR | δ ~7.5-7.8 ppm (2H, doublet); δ ~6.9-7.1 ppm (2H, doublet); δ ~7.7 ppm (1H, singlet); δ ~3.9 ppm (3H, singlet); δ ~3.8 ppm (3H, singlet). | Aromatic protons show characteristic para-substitution splitting. Vinylic proton is a singlet. Two distinct methyl singlets correspond to the ester and ether groups. |
| ¹³C NMR | δ ~165 ppm (C=O); δ ~160 ppm (Ar C-O); δ ~140 ppm (Vinylic C); δ ~130 ppm (Ar C); δ ~115 ppm (Ar C); δ ~110 ppm (Vinylic C-Br); δ ~55 ppm (OCH₃); δ ~52 ppm (OCH₃). | Shows distinct peaks for the ester carbonyl, aromatic carbons, vinylic carbons, and the two methoxy carbons, confirming the full carbon skeleton. |
| FTIR | ~1720 cm⁻¹ (strong); ~1600 cm⁻¹; ~1250 cm⁻¹; ~970 cm⁻¹. | Corresponds to C=O stretch of the α,β-unsaturated ester; C=C aromatic and alkene stretches; C-O ether stretch; and C-H bend of the (E)-alkene, respectively. |
Synthesis and Application in Drug Development
Brominated aromatic compounds are foundational building blocks in modern organic synthesis, primarily due to their utility in forming new carbon-carbon and carbon-heteroatom bonds.[4][5]
Experimental Protocol: Synthesis via Bromination
A plausible laboratory-scale synthesis involves the bromination of a precursor, methyl (E)-3-(4-methoxyphenyl)acrylate. This highlights the common strategy of introducing a halogen as a handle for further diversification.
Reaction: Methyl (E)-3-(4-methoxyphenyl)acrylate + N-Bromosuccinimide (NBS) → Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl (E)-3-(4-methoxyphenyl)acrylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (0.05 eq) to the solution. Causality: The initiator is required to generate a bromine radical from NBS, which is necessary for allylic/vinylic bromination rather than aromatic ring bromination.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion without significant byproduct formation, validating the endpoint.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.
Synthetic Utility Workflow
The true value of this isomer lies in its potential for diversification. The vinyl bromide is a versatile functional group for building molecular complexity, a critical process in lead optimization for drug discovery.
Caption: Synthetic utility of the vinyl bromide for creating diverse molecular scaffolds.
Conclusion
The molecular formula C₁₁H₁₁BrO₃ is not an endpoint but a starting point for chemical investigation. Through a systematic application of modern analytical techniques, a specific isomer like Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate can be unambiguously identified and characterized. Understanding its unique structural features and reactivity is paramount for its effective use in research and development. For drug development professionals, such well-characterized, functionalized intermediates are invaluable tools, providing reliable and versatile platforms for the synthesis of novel, complex, and potentially therapeutic molecules. The principles outlined in this guide—from the challenge of isomerism to the validation of structure and strategic application—are central to the integrity and advancement of chemical science.
References
- 1. C11H11BrO3 isomers [molport.com]
- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the solubility characteristics of ethyl 3-(4-bromophenyl)-3-oxopropanoate (also known as ethyl 4-bromobenzoylacetate), a key intermediate in pharmaceutical and chemical synthesis.[1] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles of solubility with practical, experimentally-derived insights and methodologies. It covers the physicochemical properties of the compound, explores the impact of solvent characteristics on solubility, presents qualitative solubility data, and provides a robust experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic media.
Introduction: The Significance of Solubility Profiling
This compound is a β-ketoester of significant interest in organic synthesis.[1] Its molecular structure, featuring a polar β-dicarbonyl moiety, an aromatic ring, and a halogen substituent, results in complex interactions with solvents. The efficiency of synthetic reactions, the success of crystallization and purification, and the ease of formulation are all fundamentally dictated by the compound's solubility. A thorough understanding of how this molecule behaves in different solvent environments is not merely academic; it is a prerequisite for efficient, scalable, and reproducible chemical processes.
The principle of "like dissolves like" serves as a foundational concept, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[2] This guide will dissect this principle in the context of this compound, examining how solvent polarity, hydrogen bonding capability, and dispersion forces collectively determine its dissolution.
Physicochemical Properties of Solute and Solvents
A molecule's structure dictates its properties and, consequently, its solubility. This compound possesses several key structural features that influence its interaction with solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | [3][4] |
| Molecular Weight | 271.11 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid or solid | |
| Melting Point | 90 ± 10 °C | [1] |
| Boiling Point | 332.5 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.56 ± 0.25 | [1] |
| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)Br | [3][4] |
| InChIKey | PBDYXCKRDRCJDC-UHFFFAOYSA-N | [3] |
2.1. The Role of Keto-Enol Tautomerism
A critical aspect of β-ketoesters is their existence as an equilibrium mixture of keto and enol tautomers.[5] This equilibrium is highly sensitive to the solvent environment.[5][6][7][8]
-
Keto Form: Possesses two distinct carbonyl groups.
-
Enol Form: Features an intramolecular hydrogen bond, which reduces its polarity compared to the keto form.
The polarity of the solvent can shift this equilibrium. Generally, polar solvents can stabilize the more polar keto tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol tautomer.[5][9] This dynamic interplay means that the "solute" is not a single entity but a population of interconverting isomers, each with its own solubility characteristics.
Caption: Solvent-dependent equilibrium between keto and enol forms.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the general rule of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[10] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible. The distance (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance implies greater affinity.[10]
Table 2: Hansen Solubility Parameters for Selected Organic Solvents (Units: MPa⁰·⁵)
| Solvent | δd | δp | δh |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| DMSO | 18.4 | 16.4 | 10.2 |
(Data compiled from various sources)[11][12][13]
While the exact HSP values for this compound are not published, we can infer its characteristics. The aromatic ring and alkyl chain contribute to δd . The ester and ketone groups contribute significantly to δp , and the potential for hydrogen bonding (especially with the enol form) contributes to δh . Therefore, solvents with balanced δd, δp, and δh values, such as acetone or ethyl acetate, are predicted to be effective. Highly polar aprotic solvents like DMSO and acetonitrile are also expected to be good solvents due to strong dipolar interactions.
Qualitative and Predicted Solubility
Direct quantitative solubility data for this compound is sparse in publicly available literature. However, based on its structural features and general chemical principles, a qualitative solubility profile can be constructed. One supplier notes it is soluble in organic solvents like ethanol and dimethyl sulfoxide.[1]
Table 3: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the β-dicarbonyl moiety dominates over the non-polar aromatic ring, leading to a mismatch with non-polar solvents. |
| Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | Pi-pi stacking interactions between the aromatic rings of the solute and solvent can aid dissolution. Toluene's slight polarity helps solvate the ester and ketone groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and can effectively solvate the polar functional groups without the competing hydrogen bonding that can occur in protic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Very Soluble | These solvents have strong dipole moments that can interact favorably with the polar keto and ester groups. They do not interfere with the intramolecular hydrogen bond of the enol form. |
| Polar Aprotic (High) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These are highly polar solvents with strong hydrogen bond accepting capabilities, allowing them to effectively solvate both tautomers.[5] |
| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group can hydrogen bond with the carbonyl oxygens of the solute. Solubility is good, but the solvent may disrupt the keto-enol equilibrium. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are moderately polar and can act as hydrogen bond acceptors, facilitating the dissolution of the compound. |
| Aqueous | Water | Insoluble | The large, non-polar bromophenyl group makes the molecule hydrophobic, overcoming the polarity of the keto-ester functionality.[14][15] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To establish definitive quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[15]
5.1. Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
5.2. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector (or other suitable quantitative method like UV-Vis spectroscopy)
5.3. Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
5.4. Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-point study is recommended to confirm the time to equilibrium.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.
-
Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Conclusion and Practical Implications
The solubility of this compound is a complex function of its molecular structure and its interaction with the solvent environment. While it exhibits poor solubility in water and non-polar hydrocarbons, it is readily soluble in a wide range of common organic solvents, including chlorinated, polar aprotic, and polar protic systems. The high solubility in solvents like DMSO, acetone, and dichloromethane can be attributed to strong dipole-dipole interactions and the ability of these solvents to effectively solvate the polar β-keto-ester functional group.[1]
For synthetic chemists, this profile suggests that reactions can be conducted in a variety of media, with polar aprotic solvents likely providing the best combination of high solubility and non-reactive conditions. For purification, a mixed-solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) would likely be effective for crystallization, where the compound is soluble in one solvent and insoluble in the other. Understanding this solubility profile is paramount for the successful and efficient use of this versatile chemical intermediate in research and development.
References
- 1. biosynce.com [biosynce.com]
- 2. chem.ws [chem.ws]
- 3. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 26510-95-2|this compound|BLD Pharm [bldpharm.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. quora.com [quora.com]
An In-depth Technical Guide to the Potential Biological Activities of Brominated Phenylpropanoates
Abstract: Phenylpropanoates, a class of compounds characterized by a phenyl ring attached to a three-carbon carboxylic acid backbone, represent a privileged scaffold in medicinal chemistry. The strategic introduction of bromine atoms onto this scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of brominated phenylpropanoates. Drawing on evidence from structurally related compounds and established biochemical principles, this document explores their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, with a particular focus on urease inhibition. Detailed experimental protocols for evaluating these activities and insights into structure-activity relationships are provided to support researchers and drug development professionals in this promising area of study.
Introduction: The Phenylpropanoate Scaffold and the Role of Bromination
The phenylpropanoate core structure is a fundamental building block found in numerous natural products and synthetic drugs. Arylpropionic acid derivatives, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The versatility of this scaffold allows for extensive chemical modification to tune its biological profile.
Bromination is a key strategy in medicinal chemistry for several reasons:
-
Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can alter the acidity of nearby functional groups and influence binding interactions with biological targets.
-
Steric Bulk: The size of the bromine atom can provide steric hindrance or favorable van der Waals interactions within a receptor's binding pocket, potentially increasing potency and selectivity.
-
Metabolic Stability: The presence of bromine can block sites of metabolic oxidation, increasing the compound's half-life in vivo.
This guide will delve into how these modifications in brominated phenylpropanoates can translate into significant biological activities.
Synthesis of Brominated Phenylpropanoates
A common and straightforward method for synthesizing brominated phenylpropanoates is through the electrophilic addition of bromine to the double bond of cinnamic acid, which is an unsaturated phenylpropanoic acid. This reaction typically yields 2,3-dibromo-3-phenylpropanoic acid.[1][2][3] Another approach involves the hydrobromination of cinnamic acid to produce 3-bromo-3-phenylpropanoic acid.[4] These brominated intermediates are versatile building blocks for further derivatization.[4]
Potential Biological Activities
While direct studies on simple brominated phenylpropanoates are emerging, significant insights can be drawn from structurally analogous compounds. The following sections explore the most promising potential activities.
Antimicrobial and Antifungal Activity
Halogenation is a well-established strategy for enhancing the antimicrobial properties of organic compounds. Studies on derivatives of propionic acid have demonstrated that the presence of an electron-withdrawing group, such as bromine at the para-position of the phenyl ring, can improve antibacterial activity against Staphylococcus aureus and Escherichia coli.[5]
Furthermore, halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one, which can be synthesized from phenylpropanoate precursors, exhibit broad-spectrum antifungal activity.[4][6] Notably, a 4-bromophenyl derivative was identified as the most effective against a majority of tested yeast and mold species, including fluconazole-resistant strains.[4][6] This suggests that brominated phenylpropanoates could serve as valuable precursors or scaffolds for novel antifungal agents.
Table 1: Antifungal Activity of a 4-Bromophenyl Furanone Derivative [4][6]
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus spp. | ≤ 2.0 |
| Candida glabrata | 0.25 - 8.0 |
| Saccharomyces cerevisiae | 0.5 - 2.0 |
MIC (Minimum Inhibitory Concentration) values for the 4-bromophenyl derivative of 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-one.
Cytotoxic and Anticancer Activity
The development of novel anticancer agents is a critical area of research. Phenylpropanoic acid derivatives have been investigated for their antiproliferative activities, with studies indicating that more lipophilic esters exhibit enhanced potency.[7][8] This aligns with the known lipophilicity-enhancing effect of bromination.
Research on brominated derivatives with related scaffolds, such as brominated chalcones and acetophenones, has shown promising results.[9][10][11] For example, certain brominated acetophenone derivatives have demonstrated remarkable cytotoxicity against various human tumor cell lines, including breast, lung, colon, and prostate cancer cell lines, with some compounds showing IC50 values below 10 µg/mL.[9] One study on brominated chalcone derivatives identified a compound with potent activity against gastric cancer cell lines (IC50 values ranging from 3.57 to 5.61 µM) that was less cytotoxic to non-malignant cells.[11] These findings strongly suggest that brominated phenylpropanoates warrant investigation for their anticancer potential.
Table 2: Cytotoxicity of a Brominated Acetophenone Derivative (5c) [9]
| Human Tumor Cell Line | IC50 (µg/mL) |
| Breast Adenocarcinoma (MCF7) | < 10 |
| Alveolar Adenocarcinoma (A549) | 11.80 ± 0.89 |
| Colorectal Adenocarcinoma (Caco2) | 18.40 ± 4.70 |
| Prostate Adenocarcinoma (PC3) | < 10 |
| Normal Breast Epithelial (MCF12F) | > 100 |
Enzyme Inhibition: A Focus on Urease
Enzyme inhibition is a cornerstone of modern pharmacology. Halogenated compounds have shown significant potential as inhibitors of various enzymes. A particularly promising target for brominated phenylpropanoates is urease, a nickel-dependent enzyme that hydrolyzes urea into ammonia and carbon dioxide.[12] This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, which are associated with gastritis, peptic ulcers, and catheter-associated urinary tract infections.[13]
Studies have shown that halogenated compounds can be potent urease inhibitors.[6] For instance, 3-bromosulfanilamide-based acyl thioureas have been synthesized and shown to inhibit urease, with some derivatives being more potent than the standard inhibitor thiourea.[14] Furthermore, 4-bromophenylboronic acid has been identified as a strong competitive inhibitor of urease.[15] The presence of a bromine atom on a phenyl ring appears to be a favorable feature for urease inhibition. Given that the phenylpropanoate scaffold can position a phenyl ring within an enzyme's active site, brominated phenylpropanoates are strong candidates for novel urease inhibitors.
Proposed Mechanism of Urease Inhibition: The active site of urease contains a bi-nickel center. Inhibitors often work by coordinating with these nickel ions, blocking the access of the substrate, urea. It is plausible that the carboxylic acid moiety of a brominated phenylpropanoate could interact with active site residues, while the brominated phenyl ring engages in favorable interactions, potentially hydrophobic or halogen bonding, within a sub-pocket of the active site, leading to potent inhibition.
Key Experimental Protocols
To facilitate research in this area, the following are detailed, step-by-step methodologies for assessing the potential biological activities of brominated phenylpropanoates.
Workflow for Bioactivity Screening
Caption: General workflow for the synthesis and biological evaluation of brominated phenylpropanoates.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This method is chosen to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides quantitative data on potency.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium (e.g., S. aureus) from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain the final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Plate:
-
Dissolve the brominated phenylpropanoate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol: MTT Assay for Cytotoxicity Assessment
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a reliable and widely used method for screening cytotoxic compounds.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated phenylpropanoate in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Potential Mechanism of Action: Urease Inhibition
The following diagram illustrates a hypothetical mechanism for the inhibition of urease by a brominated phenylpropanoate.
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. csub.edu [csub.edu]
- 4. In vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl- 2,5-dihydrofuran-2-ones against common and emerging yeasts and molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boric acid and boronic acids inhibition of pigeonpea urease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-3-oxopropanoate: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl 4-bromobenzoylacetate, is a valuable β-keto ester that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive β-dicarbonyl moiety and a functionalized aromatic ring, makes it a key intermediate in the preparation of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its discovery, a detailed examination of its synthesis via the crossed Claisen condensation, its chemical and physical properties, and its significant applications in the field of drug discovery and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference(s) |
| CAS Number | 26510-95-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][5][6] |
| Molecular Weight | 271.11 g/mol | [1][5] |
| Appearance | Colorless to yellow liquid or solid | |
| Boiling Point | 332.5 ± 22.0 °C at 760 mmHg | [2] |
| Melting Point | 90 ± 10 °C | [2] |
| Density | 1.432 g/mL at 25°C | [5] |
| Refractive Index (n20/D) | 1.5700 | [5] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [2] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR Spectra: Available on public databases such as PubChem.[1] These spectra are crucial for confirming the identity and purity of the synthesized compound.
-
Infrared (IR) Spectrum: The IR spectrum, also available on PubChem, will show characteristic peaks for the ester and ketone carbonyl groups, as well as the aromatic ring.[1]
Discovery and Historical Context
Discovered by Rainer Ludwig Claisen in 1881, this reaction initially described the base-catalyzed self-condensation of esters to form β-keto esters.[7][8][9] The synthesis of unsymmetrical β-keto esters, such as this compound, is achieved through a variation known as the "crossed" Claisen condensation. This adaptation, which involves two different ester reactants, became a powerful tool for synthetic chemists in the early 20th century.[10]
The development of the crossed Claisen condensation was a significant advancement, allowing for the controlled synthesis of a much wider range of β-keto esters. For the successful synthesis of this compound, one of the ester partners must be non-enolizable, meaning it lacks α-hydrogens. In this case, ethyl 4-bromobenzoate serves as the non-enolizable ester, while ethyl acetate provides the enolizable α-protons necessary for the reaction to proceed.[10]
Synthesis via Crossed Claisen Condensation
The most common and efficient method for the laboratory-scale synthesis of this compound is the crossed Claisen condensation of ethyl 4-bromobenzoate and ethyl acetate using a strong base, such as sodium ethoxide.
Reaction Scheme:
A schematic of the crossed Claisen condensation.
Causality Behind Experimental Choices:
The success of this synthesis hinges on the careful selection of reactants and reaction conditions to favor the desired crossed condensation product over potential side reactions, such as the self-condensation of ethyl acetate.
-
Choice of Base: Sodium ethoxide is the base of choice for this reaction. Using an alkoxide with the same alkyl group as the ester (ethoxide for ethyl esters) prevents transesterification, a side reaction that would lead to a mixture of products.[7][8][9] A full equivalent of the base is required because the resulting β-keto ester is more acidic than the starting alcohol (ethanol) and is deprotonated by the ethoxide. This deprotonation of the product is the driving force of the reaction, shifting the equilibrium towards the desired product.[7]
-
Reaction Control: To minimize the self-condensation of ethyl acetate, the reaction is typically carried out by slowly adding ethyl acetate to a mixture of ethyl 4-bromobenzoate and the base. This ensures that the concentration of the enolizable ester is kept low at all times, thereby favoring its reaction with the more abundant non-enolizable ester.
Detailed Experimental Protocol:
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Ethyl 4-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add ethyl 4-bromobenzoate to the flask.
-
Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise from the dropping funnel to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Self-Validating System:
The purity of the final product should be assessed using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with the reference data available in databases like PubChem to confirm the identity and purity of the synthesized this compound.[1]
Applications in Drug Discovery and Development
The unique chemical structure of this compound makes it a highly valuable intermediate in the synthesis of various heterocyclic compounds with a wide range of biological activities. The presence of the bromine atom on the phenyl ring also provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening.
Synthesis of Pyrazolone Derivatives:
One of the most significant applications of this compound is in the synthesis of pyrazolone derivatives. Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceuticals with analgesic, anti-inflammatory, and antipyretic properties.[11][12]
The synthesis of pyrazolones involves the condensation of a β-keto ester with a hydrazine derivative. For example, the reaction of this compound with hydrazine hydrate or a substituted hydrazine will yield the corresponding pyrazolone.[11][13][14]
General scheme for the synthesis of pyrazolones.
Precursor for Other Heterocycles:
Beyond pyrazolones, this compound can be used to synthesize other important heterocyclic scaffolds, including:
-
Imidazoles and Benzimidazoles: These compounds are known to possess a broad spectrum of pharmacological activities, including antifungal, anti-tumor, and antiviral effects.[2]
-
Quinoxalines and Hydantoins: These heterocyclic systems are also prevalent in many biologically active molecules.
The versatility of this compound as a starting material, coupled with the biological significance of the resulting heterocyclic compounds, underscores its importance in modern drug discovery and development programs.
Conclusion
This compound is a key chemical intermediate with a rich history rooted in the fundamental principles of organic synthesis. The crossed Claisen condensation provides a reliable and efficient route to this valuable compound. Its utility as a precursor to a diverse range of biologically active heterocyclic compounds, particularly pyrazolones, solidifies its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics.
References
- 1. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 26510-95-2|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Versatile Applications of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Value of a Multifaceted Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 3-(4-bromophenyl)-3-oxopropanoate, a highly functionalized β-keto ester, has emerged as a pivotal precursor for the synthesis of a diverse array of heterocyclic systems. Its inherent reactivity, stemming from the 1,3-dicarbonyl moiety, allows for facile cyclization reactions with various binucleophilic reagents. The presence of the 4-bromophenyl group offers a strategic advantage, providing a handle for further structural modifications through cross-coupling reactions, thereby enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of key five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyrimidines. We present detailed, field-proven protocols, elucidate the underlying reaction mechanisms, and offer insights into the causality behind experimental choices.
I. Synthesis of 5-(4-Bromophenyl)pyrazol-3-ol: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and widely employed method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[1] This reaction is particularly valuable in medicinal chemistry due to the significant biological activities associated with the pyrazole core, including anti-inflammatory, analgesic, and anticancer properties.
Reaction Principle and Mechanistic Insight
The reaction of this compound with hydrazine hydrate proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl of the β-keto ester, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, followed by the elimination of ethanol to yield the stable pyrazolone ring. The reaction is typically catalyzed by a weak acid.
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of 5-(4-bromophenyl)pyrazol-3-ol.
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)pyrazol-3-ol
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.71 g) in ethanol (40 mL).
-
To this solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting β-keto ester spot indicates the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold deionized water (50 mL) to the reaction mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Outcome:
The protocol should yield 5-(4-bromophenyl)pyrazol-3-ol as a white to off-white solid. The expected yield is typically in the range of 80-90%.
Table 1: Characterization Data for 5-(4-Bromophenyl)pyrazol-3-ol
| Parameter | Expected Value |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Melting Point | ~240-245 °C |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, OH), 9.9 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 5.8 (s, 1H, CH) |
| ¹³C NMR (DMSO-d₆) | δ 160.1, 155.2, 131.8, 128.5, 127.9, 120.5, 90.7 |
II. Synthesis of 4-(4-Bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one: The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. These compounds are also known as calcium channel blockers.
Reaction Principle and Mechanistic Insight
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[2] While the exact mechanism has been a subject of debate, a widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[3][4] This electrophilic intermediate is then attacked by the enol form of the β-keto ester. Subsequent cyclization via intramolecular condensation and dehydration affords the dihydropyrimidinone product.
Diagram 2: Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound
-
4-Bromobenzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.71 g), 4-bromobenzaldehyde (10 mmol, 1.85 g), and urea (15 mmol, 0.90 g) in ethanol (30 mL).
-
Add a few drops of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction mixture will become homogeneous and then a precipitate may form.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v).
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 15 mL).
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
-
Dry the purified product in a vacuum oven.
Expected Outcome:
The product is expected as a crystalline solid with a yield of 70-85%.
Table 2: Characterization Data for 4-(4-Bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁BrN₂O₃ |
| Molecular Weight | 311.13 g/mol |
| Melting Point | ~210-215 °C |
| ¹H NMR (DMSO-d₆) | δ 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 5.1 (d, 1H, CH), 3.9 (q, 2H, OCH₂), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 165.8, 152.6, 149.2, 144.3, 131.5, 128.9, 128.6, 121.2, 99.7, 59.7, 54.4, 18.3, 14.5 |
III. Synthesis of 3-(4-Bromophenyl)isoxazol-5-ol: A Versatile Isoxazole Scaffold
Isoxazoles are another important class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. They are found in a number of natural products and are key components of several commercial drugs.[5] The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a fundamental and efficient method.[6]
Reaction Principle and Mechanistic Insight
The reaction of this compound with hydroxylamine hydrochloride proceeds through a condensation reaction to form an oxime intermediate at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the hydroxyl group of the oxime onto the ester carbonyl, leading to cyclization. Subsequent dehydration results in the formation of the aromatic isoxazole ring. The use of a mild base like sodium acetate is common to neutralize the hydrochloride salt of hydroxylamine and facilitate the reaction.
Diagram 3: Isoxazole Synthesis Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 3-(4-bromophenyl)isoxazol-5-ol.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)isoxazol-5-ol
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.71 g) in ethanol (40 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (12 mmol, 0.98 g) in deionized water (20 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-keto ester.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Outcome:
The final product, 3-(4-bromophenyl)isoxazol-5-ol, is expected as a solid with a yield of 65-80% after purification.
Table 3: Characterization Data for 3-(4-Bromophenyl)isoxazol-5-ol
| Parameter | Expected Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Melting Point | ~170-175 °C |
| ¹H NMR (DMSO-d₆) | δ 11.5 (br s, 1H, OH), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 6.2 (s, 1H, CH) |
| ¹³C NMR (DMSO-d₆) | δ 170.1, 162.5, 132.3, 129.8, 128.7, 124.2, 95.4 |
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a remarkably versatile and strategic starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazoles, dihydropyrimidinones, and isoxazoles are robust, reproducible, and scalable, providing researchers with reliable methods to access these important scaffolds. The presence of the 4-bromophenyl moiety not only influences the biological activity of the resulting heterocycles but also serves as a valuable functional handle for further chemical diversification through modern cross-coupling methodologies. This enables the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The presented methodologies, grounded in well-established named reactions, offer a solid foundation for both academic research and industrial applications in the pursuit of novel therapeutic agents.
References
- 1. sid.ir [sid.ir]
- 2. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-(4-bromophenyl)-3-oxopropanoate
<Step> Step 1: Design the Structure and Outline the Content I will now structure the application note and protocol guide based on the information gathered. The guide will be organized into the following sections:
Title:
1. Introduction:
- Briefly introduce the Suzuki-Miyaura coupling reaction and its significance in synthetic organic chemistry, particularly in pharmaceutical and fine chemical industries.
- Highlight the importance of biaryl ketone moieties, which can be synthesized using the target substrate.
- Introduce ethyl 3-(4-bromophenyl)-3-oxopropanoate as a versatile building block.
2. The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
- Explain the catalytic cycle in detail: Oxidative Addition, Transmetalation, and Reductive Elimination.
- Discuss the crucial roles of the palladium catalyst, ligands, and base.
- Address specific considerations for using a β-ketoester substrate, such as potential side reactions like ester cleavage and the need for milder bases.
- Include a Graphviz diagram of the catalytic cycle.
3. Experimental Protocols
- 3.1. Materials and Reagents: Provide a comprehensive list of necessary chemicals and their required purity.
- 3.2. Equipment: List all necessary laboratory equipment.
- 3.3. General Procedure for Suzuki Coupling: Provide a detailed, step-by-step protocol for a representative reaction of this compound with an arylboronic acid. This will include:
- Reaction setup and degassing procedures.
- Stoichiometry of reactants and reagents.
- Solvent selection and preparation.
- Catalyst and ligand selection and loading.
- Base selection and equivalents.
- Reaction monitoring techniques (TLC, GC-MS).
- 3.4. Work-up and Purification: Detail the procedure for quenching the reaction, extracting the product, and purifying it using column chromatography.
- 3.5. Characterization: Suggest methods for confirming the structure and purity of the final product (NMR, MS, etc.).
4. Optimization and Scope
- Present a table summarizing various reaction conditions that can be optimized, including different palladium catalysts, ligands, bases, and solvents.
- Include a table showing the scope of the reaction with various arylboronic acids and the expected yields.
5. Troubleshooting Guide
- Create a table outlining common problems (e.g., low yield, no reaction, side product formation like homocoupling or dehalogenation), their potential causes, and recommended solutions.
6. Safety Precautions
- Outline the necessary safety measures for handling the reagents and performing the reaction.
7. References
- Compile a complete, numbered list of all cited sources with titles, sources, and clickable URLs.
8. Visualizations
- Create a Graphviz diagram for the Suzuki coupling catalytic cycle.
- Create a Graphviz diagram illustrating a general experimental workflow.
I will now proceed with writing the content for each section, integrating the information from the search results and ensuring all core requirements of the prompt are met. I will start by writing the Introduction and the Mechanistic Overview, including the first Graphviz diagram. <Step>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction has become an indispensable tool, particularly within the pharmaceutical and fine chemical industries, for the construction of complex molecular architectures.[2][3][4] Its broad adoption is a testament to the mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its scalability.[2][3][5]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and highly useful substrate: this compound.[6][7][8] This molecule serves as a versatile building block, incorporating both an aryl bromide handle for cross-coupling and a β-ketoester moiety. The products of these reactions, β-aryl ketoesters, are valuable intermediates in the synthesis of a wide array of biologically active compounds and functional materials.
These application notes provide an in-depth overview of the core mechanism, detailed experimental protocols, and practical guidance for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which masterfully orchestrates the formation of a new C-C bond.[1][9] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination, all revolving around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][9]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Br in this case) of the aryl halide.[1][5][9] This step, often the rate-determining one, oxidizes the palladium to a Pd(II) species, forming a square-planar organopalladium(II) halide intermediate.[2] The reactivity of the halide in this step follows the general trend I > OTf > Br >> Cl.[3]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent (an aryl group from an arylboronic acid) is transferred to the palladium(II) center, displacing the halide.[1][5] This process requires activation of the organoboron species by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the electrophilic palladium center.[10]
-
Reductive Elimination: In the final step, the two organic groups (the aryl group from the original halide and the one from the boronic acid) on the palladium(II) complex are coupled, forming the desired biaryl product and a new C-C bond.[1][9] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]
The Crucial Roles of Catalyst, Ligand, and Base
The success of a Suzuki coupling hinges on the careful selection of these three components:
-
Palladium Catalyst: While various palladium sources can be used, Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃ are common.[1] Alternatively, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are reduced in situ to the active Pd(0) species.[11]
-
Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle.[3] Electron-rich and bulky ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or specialized biarylphosphines (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition, especially for less reactive aryl chlorides, and facilitate reductive elimination.[9][12]
-
Base: The base is essential for activating the boronic acid for transmetalation.[10] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][12] The choice of base is critical, especially for substrates containing base-sensitive functional groups like the ester in this compound. In such cases, milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often preferred to prevent hydrolysis of the ester.[10][13]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][11]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
This compound (≥97%)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (if using a ligand-free precursor like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃], SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran [THF])
-
Deionized water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply line (manifold or balloon)
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
General Procedure for Suzuki Coupling
This protocol describes a typical reaction on a 1.0 mmol scale.
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). If using a precursor like Pd(OAc)₂, also add the appropriate ligand (e.g., SPhos, 6-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, total volume 5-10 mL).[1] The presence of water can be crucial for the dissolution of the base and facilitating the reaction.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
Visualizing the Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[2]
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).[1]
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove any residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[1]
Characterization
The identity and purity of the synthesized β-aryl ketoester should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Optimization and Scope
The conditions provided in the general protocol are a good starting point. However, for challenging substrates or to improve yield and reaction time, optimization may be necessary.
Table 1: Key Parameters for Optimization
| Parameter | Typical Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(II) sources are often more air-stable but require in situ reduction. Pre-catalysts can offer higher activity.[11][15] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination, often allowing for lower temperatures and catalyst loadings.[9][12][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOH | Choice is critical to avoid ester hydrolysis. K₃PO₄ is often effective and mild. Cs₂CO₃ is more soluble and highly active but more expensive.[1][12][13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A biphasic system is common.[4] Anhydrous conditions can also be used, especially with certain bases like potassium trimethylsilanolate (TMSOK).[17] |
| Temperature | Room Temperature to 110 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition. Room temperature couplings are possible with highly active catalysts.[12] |
Table 2: Representative Scope with Various Arylboronic Acids
The following table illustrates the expected outcomes when coupling this compound with various arylboronic acids under optimized conditions (e.g., Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 90 °C).
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield |
| 1 | Phenylboronic acid | Ethyl 3-oxo-3-([1,1'-biphenyl]-4-yl)propanoate | High |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-oxopropanoate | High |
| 3 | 4-Acetylphenylboronic acid | Ethyl 3-(4'-acetyl-[1,1'-biphenyl]-4-yl)-3-oxopropanoate | Good to High |
| 4 | 3-Thienylboronic acid | Ethyl 3-oxo-3-(4-(thiophen-3-yl)phenyl)propanoate | Good |
| 5 | 2-Naphthylboronic acid | Ethyl 3-(4-(naphthalen-2-yl)phenyl)-3-oxopropanoate | High |
Troubleshooting Guide
Even with a robust reaction like the Suzuki coupling, challenges can arise. This guide addresses common issues and suggests potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (decomposed Pd source).- Insufficiently inert atmosphere (oxygen deactivates catalyst).- Poor quality or decomposed boronic acid.- Incorrect base or solvent system. | - Use fresh catalyst and ensure proper storage.- Thoroughly degas solvents and maintain a positive pressure of inert gas.[9] - Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester).[16]- Screen different bases and solvents (see Table 1). |
| Homocoupling of Boronic Acid | - Presence of oxygen or Pd(II) species in the reaction mixture. | - Improve degassing technique.[9]- Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Dehalogenation of Aryl Bromide | - Presence of hydride sources (e.g., from solvent or base impurities).- Side reaction after oxidative addition. | - Use anhydrous, high-purity solvents.- Change the ligand or base. This side reaction involves the palladium intermediate abstracting a hydride.[9] |
| Protodeborylation of Boronic Acid | - The boronic acid is unstable under the reaction conditions (especially with electron-withdrawing groups or certain heteroaromatics). | - Use a milder base or lower the reaction temperature.- Convert the boronic acid to a more stable trifluoroborate salt or MIDA boronate.[16]- Add the boronic acid portion-wise during the reaction.[18] |
| Ester Hydrolysis | - Base is too strong or reaction temperature is too high. | - Switch to a milder base such as K₃PO₄ or KF.[10][13]- Reduce the reaction temperature if possible by using a more active catalyst/ligand system. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Boronic acids can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like toluene, dioxane, and THF are flammable and should be handled away from ignition sources. Dioxane is a suspected carcinogen.
-
Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 5. byjus.com [byjus.com]
- 6. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 26510-95-2 [sigmaaldrich.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. books.rsc.org [books.rsc.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Role of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl 4-bromobenzoylacetate, is a highly versatile β-keto ester that serves as a pivotal building block in modern medicinal chemistry. Its molecular architecture, featuring a reactive 1,3-dicarbonyl system and a functionalizable bromophenyl moiety, provides a rich platform for constructing complex molecular scaffolds. This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of this key intermediate. We will explore its role in the synthesis of several classes of therapeutic agents, including anticonvulsants, anticoagulants, and anti-inflammatory drugs. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| CAS Number | 26510-95-2 | [1][2][3][4][5] |
| Appearance | Colorless to Yellow Liquid or Solid | [6] |
| Boiling Point | 268-269 °C (lit.) | [2] |
| Density | 1.432 g/mL at 25 °C (lit.) | [2] |
| Storage | Inert atmosphere, room temperature | [3][6] |
Synthesis of the Core Intermediate: A Protocol for Crossed Claisen Condensation
The most efficient and common method for synthesizing β-keto esters like this compound is the Claisen condensation.[7][8] Specifically, a "crossed" Claisen condensation is employed, where an enolizable ester (ethyl acetate) reacts with a non-enolizable ester (ethyl 4-bromobenzoate) to prevent a mixture of products.[9]
2.1 Underlying Principle: The Claisen Condensation Mechanism
The reaction is catalyzed by a strong base, typically sodium ethoxide, which must match the alkoxy group of the enolizable ester to prevent transesterification.[10] The mechanism proceeds in several key steps:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from ethyl acetate to form a nucleophilic enolate ion.[9][11]
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 4-bromobenzoate.[11]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide group to form the β-keto ester.[9][11]
-
Deprotonation (Driving Force): The product, a β-keto ester, has a highly acidic α-hydrogen (pKa ≈ 11) between the two carbonyls.[7] The ethoxide by-product readily deprotonates this position, forming a resonance-stabilized enolate. This irreversible step drives the reaction to completion.[8][9][11]
-
Protonation: A final acidic workup neutralizes the enolate to yield the final product.[8][9]
2.2 Workflow for Synthesis
Caption: Synthesis workflow for this compound.
2.3 Detailed Laboratory Protocol
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.
-
Reagents: In the flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Addition: To the cooled ethoxide solution, add a mixture of ethyl 4-bromobenzoate (1.0 eq) and ethyl acetate (1.2 eq) dropwise from the dropping funnel with stirring.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Anticonvulsant Synthesis
The 4-bromophenyl moiety is a recognized pharmacophore in the design of anticonvulsant agents, valued for its lipophilic character.[12] this compound is an excellent starting material for creating heterocyclic structures like semicarbazones, which have demonstrated potent anticonvulsant activity.[13]
3.1 Synthetic Rationale
The synthesis leverages the reactivity of the β-keto group. The ketone carbonyl undergoes a condensation reaction with the terminal amine of a substituted semicarbazide. This reaction forms a C=N bond, yielding the target semicarbazone. The choice of substituents on the semicarbazide can be varied to optimize pharmacological activity.
3.2 Workflow for Semicarbazone Synthesis
Caption: Synthesis of 4-bromophenyl semicarbazone anticonvulsants.
3.3 Protocol: Synthesis of a 4-Bromophenyl Semicarbazone Derivative
-
Dissolution: Dissolve this compound (1.0 eq) and an equimolar amount of the desired semicarbazide (e.g., 4-phenylsemicarbazide) in absolute ethanol in a round-bottom flask.[12]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.[12]
-
Reaction: Heat the mixture to reflux for 30-60 minutes, monitoring by TLC until the starting materials are consumed.[12]
-
Isolation: Cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.[12]
-
Purification: Filter the solid product under suction, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., 95% ethanol) to obtain the pure semicarbazone derivative.[12]
Application in Anticoagulant Synthesis (Coumarin Scaffolds)
4-hydroxycoumarin derivatives are the chemical foundation for many widely used oral anticoagulants, including warfarin.[14][15] These drugs function by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors.[14] The β-keto ester structure of this compound makes it an ideal precursor for constructing the coumarin ring system via reactions like the Pechmann condensation or Michael addition followed by cyclization.
4.1 Synthetic Rationale
A common strategy involves the Michael addition of a 4-hydroxycoumarin to an α,β-unsaturated ketone. While our intermediate is not an α,β-unsaturated ketone itself, it can be used to synthesize one or participate in related condensation-cyclization reactions with phenols to form the coumarin ring, which can then be further functionalized. A more direct route involves reacting the β-keto ester with a substituted phenol under acidic conditions.
4.2 Workflow for Coumarin Derivative Synthesis
Caption: Synthesis of a coumarin scaffold via Pechmann condensation.
4.3 Protocol: Synthesis of a Bromophenyl-Substituted Coumarin
-
Setup: In a round-bottom flask, mix this compound (1.0 eq) with a suitable phenol (e.g., resorcinol, 1.0 eq).
-
Catalysis: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acid resin like Amberlyst-15, while cooling the flask in an ice bath.
-
Reaction: Heat the mixture, typically between 60-100 °C, for several hours until the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid coumarin product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with water to remove the acid, and then recrystallize from ethanol or a similar solvent to yield the pure coumarin derivative.
Application in Anti-inflammatory Agent Synthesis (Pyrazole Scaffolds)
Heterocyclic compounds, particularly pyrazoles, are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). They often function by inhibiting cyclooxygenase (COX) enzymes.[16][17] The 1,3-dicarbonyl arrangement in this compound is perfectly suited for the Knorr pyrazole synthesis and related cyclocondensation reactions.
5.1 Synthetic Rationale
The synthesis involves a cyclocondensation reaction between the β-keto ester and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). The two nitrogen atoms of the hydrazine react with the two carbonyl carbons of the keto-ester to form the five-membered pyrazole ring.
5.2 Workflow for Pyrazole Synthesis
Caption: Synthesis of a pyrazolone-based anti-inflammatory scaffold.
5.3 Protocol: Synthesis of a 3-(4-bromophenyl)-5-pyrazolone Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq) to the solution. The reaction is often exothermic, so addition may need to be controlled.
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction's completion by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The pyrazolone product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from ethanol or an appropriate solvent mixture to obtain the pure pyrazolone.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.[1][2] Adherence to standard safety protocols is mandatory.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[18] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] Use only outdoors or in a well-ventilated area.[18] |
| Handling & Storage | - | Keep away from heat, sparks, and open flames.[18] Store in a dry, cool, and well-ventilated place under an inert atmosphere.[3][18] Keep container tightly closed.[18] |
Conclusion
This compound is a demonstrably valuable and versatile intermediate in pharmaceutical synthesis. Its dual reactivity—stemming from the β-keto ester functionality and the bromophenyl ring—allows for straightforward entry into diverse and pharmacologically significant heterocyclic systems. The protocols outlined in this guide for the synthesis of anticonvulsant, anticoagulant, and anti-inflammatory scaffolds highlight its strategic importance. For drug development professionals, mastery of the chemistry of this intermediate opens a reliable pathway to novel therapeutic candidates.
References
- 1. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. 26510-95-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 26510-95-2 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 10. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 11. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbiochemtech.com [jbiochemtech.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
Experimental procedure for the synthesis of pyrazoles from ethyl 3-(4-bromophenyl)-3-oxopropanoate
This comprehensive application note provides a detailed experimental protocol for the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via the classical Knorr pyrazole synthesis, a robust and versatile method for the construction of pyrazole ring systems. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, a step-by-step protocol, and thorough characterization of the final product.
Introduction to Pyrazoles
Pyrazoles and their derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds. They are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. The target molecule of this protocol, 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one, serves as a key intermediate for the synthesis of a diverse array of more complex and biologically active compounds.
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The synthesis of the target pyrazolone is accomplished through the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester, in this case, ethyl 3-(4-bromophenyl)-3-oxopropanoate, and a hydrazine derivative.[1][2][3] The reaction is typically catalyzed by an acid and proceeds through a well-established mechanism.
The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl group of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. Subsequent elimination of ethanol leads to the formation of the stable pyrazolone ring. The reaction's regioselectivity is generally governed by the differential reactivity of the two carbonyl groups in the β-ketoester.[4][5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| This compound | 26510-95-2 | C₁₁H₁₁BrO₃ | 271.11 | Sigma-Aldrich |
| Hydrazine hydrate (~50-60%) | 7803-57-8 | H₆N₂O | 50.06 | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Fisher Scientific |
| Ethanol (95% or absolute) | 64-17-5 | C₂H₆O | 46.07 | VWR |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Acros Organics |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Reaction Workflow
Caption: Workflow for the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.42 g, 20 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (2.0 mL, ~40 mmol, 2 equivalents) followed by the dropwise addition of glacial acetic acid (0.6 mL, ~10 mmol, 0.5 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate should form. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[6][7]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a desiccator over anhydrous sodium sulfate to a constant weight.
Characterization of 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
Physical Properties
-
Appearance: White to off-white solid
-
Melting Point: Expected to be in the range of 230-240 °C (literature values may vary).
Spectroscopic Data
The pyrazolone product exists in tautomeric forms, primarily the 3-hydroxy-1H-pyrazole and the 1H-pyrazol-3(2H)-one forms. The spectroscopic data will reflect the predominant tautomer in the given solvent.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.2 (s, 1H, NH): Broad singlet corresponding to the pyrazole NH proton.
-
10.1 (s, 1H, OH): Singlet for the enolic OH proton (in the 3-hydroxy tautomer).
-
7.75 (d, J = 8.4 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the bromine atom.
-
7.65 (d, J = 8.4 Hz, 2H, Ar-H): Doublet for the two aromatic protons meta to the bromine atom.
-
5.8 (s, 1H, CH): Singlet for the proton at the C4 position of the pyrazole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
160.5 (C=O): Carbonyl carbon of the pyrazolone ring.
-
155.0 (C-5): Carbon atom of the pyrazole ring attached to the bromophenyl group.
-
132.0 (Ar-C): Aromatic carbons.
-
128.0 (Ar-CH): Aromatic carbons bearing protons.
-
122.0 (Ar-C-Br): Aromatic carbon attached to the bromine atom.
-
90.0 (C-4): Carbon atom at the C4 position of the pyrazole ring.
-
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling hydrazine hydrate and organic solvents.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8][9][10] Avoid inhalation, ingestion, and skin contact. Handle with extreme care.
-
This compound: May cause skin and eye irritation. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction, improper work-up. | - Ensure the reaction goes to completion by monitoring with TLC.- Extend the reaction time if necessary.- Optimize the precipitation step by adjusting the solvent ratio or cooling time. |
| Oily product instead of solid | Impurities present, rapid cooling. | - Ensure the starting materials are pure.- Allow the solution to cool slowly during recrystallization.- Try scratching the inside of the flask to induce crystallization. |
| Product is colored | Presence of colored impurities. | - Perform recrystallization, potentially with the addition of a small amount of activated charcoal to the hot solution before filtering. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one using the Knorr pyrazole synthesis. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable building block for further applications in drug discovery and development. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. merckmillipore.com [merckmillipore.com]
Protocol for Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems using Ethyl 3-(4-bromophenyl)-3-oxopropanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a carbonyl compound with an active methylene compound.[1][2][3][4] This reaction is instrumental in the synthesis of α,β-unsaturated products, which serve as crucial intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][3][5] This application note provides a detailed protocol for the Knoevenagel condensation of Ethyl 3-(4-bromophenyl)-3-oxopropanoate, a β-keto ester, with an active methylene compound, utilizing a weak base catalyst. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, discuss safety considerations, and offer troubleshooting guidance.
Introduction and Scientific Background
The Knoevenagel condensation, first reported by Emil Knoevenagel, is a modification of the aldol condensation.[4] It involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][6] The "active methylene" compound typically has a CH₂ group flanked by two electron-withdrawing groups (like C=O or CN), which increases the acidity of its protons, facilitating deprotonation by a weak base.[4][7]
This protocol focuses on the reaction between this compound and malononitrile, catalyzed by piperidine. The β-keto ester provides the carbonyl component for the condensation, while malononitrile serves as the active methylene compound. The resulting product, a substituted alkene, is a versatile building block for more complex molecular architectures, a common strategy in drug discovery.[8]
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Enolate Formation: A weak base, such as piperidine, abstracts an acidic α-proton from the active methylene compound (malononitrile). This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[5][6][9]
-
Nucleophilic Addition: The newly formed enolate ion attacks the electrophilic carbonyl carbon of the β-keto ester, this compound. This nucleophilic addition results in the formation of a tetrahedral aldol-type intermediate.[5][6][10]
-
Dehydration: The intermediate undergoes a base-induced elimination of a water molecule (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product.[4][6][10] The removal of water from the reaction mixture can help drive the equilibrium towards the product.[7]
Caption: General mechanism of Knoevenagel condensation.
Materials and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 26510-95-2 | C₁₁H₁₁BrO₃ | 271.11 | Primary substrate. Irritant.[11] |
| Malononitrile | 109-77-3 | C₃H₂N₂ | 66.06 | Active methylene compound. Highly toxic.[12][13][14] |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Basic catalyst. Flammable and corrosive. |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For TLC and extraction/purification. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | For TLC and purification. |
| Silica Gel 60 (for TLC and chromatography) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for monitoring and purification. |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | HCl | 36.46 | For work-up (neutralization). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Equipment
-
Round-bottom flasks (50 mL or 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Glass funnel and filter paper
-
Buchner funnel and flask for vacuum filtration
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
This protocol describes a general procedure. Optimization of solvent, temperature, and reaction time may be required for specific substrates.
Caption: A streamlined workflow for the Knoevenagel condensation experiment.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 2.71 g) and malononitrile (10 mmol, 0.66 g).
-
Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
-
Catalyst Addition:
-
Carefully add piperidine (e.g., 1 mmol, 0.1 mL) to the reaction mixture dropwise using a syringe or pipette.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to increase the reaction rate if it proceeds slowly at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction every 30 minutes using Thin-Layer Chromatography (TLC).
-
Use a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v) as the mobile phase.
-
Spot the starting material and the reaction mixture on the TLC plate. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared and a new, more polar product spot is dominant.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-4 hours), cool the flask in an ice bath.
-
A precipitate of the product should form. If not, slowly add cold water or a dilute HCl solution to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[15][16]
-
Air-dry the product.
-
-
Purification (if necessary):
-
The purity of the crude product can be assessed by TLC and melting point analysis.
-
If further purification is required, recrystallize the product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Alternatively, for non-crystalline products or difficult-to-separate impurities, purification can be achieved by silica gel column chromatography.
-
Safety Precautions
It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.
| Chemical | Hazards | Handling Precautions |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation.[11] | Avoid breathing dust/fumes. Use in a well-ventilated area. Wear protective gloves and eye protection.[17] |
| Malononitrile | Fatal if swallowed. Toxic in contact with skin or if inhaled.[12] Causes mild skin irritation.[12] Very toxic to aquatic life.[12][14] | Handle only in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and eye protection.[13][18] |
| Piperidine | Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. | Keep away from heat and open flames. Handle in a chemical fume hood. Wear chemical-resistant gloves and eye protection. |
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data and Expected Results
The expected product of the reaction between this compound and malononitrile is Ethyl 2-cyano-3-(4-bromophenyl)-3-cyanoprop-2-enoate . The reaction is generally high-yielding.
Table of Reaction Parameters and Outcomes
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 25 (RT) | 3 | ~85-95 |
| 2 | Piperidine (10) | Ethanol | 50 | 1.5 | ~90-98 |
| 3 | None | Ethanol | 25 (RT) | 24 | <10 |
| 4 | Piperidine (10) | Solvent-free | 25 (RT) | 4 | ~80-90 |
(Note: These are representative values based on typical Knoevenagel condensations and may vary.)
Characterization of a Structurally Similar Product: For reference, the related compound (E)-ethyl 3-(4-bromophenyl)-2-cyanoacrylate (CAS 18861-58-0) has a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol .[19] Characterization of the synthesized product would involve:
-
¹H NMR: Expect signals for the ethyl group protons, aromatic protons, and the vinylic proton.
-
¹³C NMR: Expect signals for carbons of the ethyl group, aromatic ring, nitrile, ester carbonyl, and the C=C double bond.
-
FT-IR (cm⁻¹): Expect characteristic peaks for C≡N (nitrile) around 2220, C=O (ester) around 1720, C=C (alkene) around 1600, and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst.- Low reaction temperature.- Impure starting materials. | - Use fresh piperidine.- Gently heat the reaction mixture (40-50 °C).- Check the purity of reactants by NMR or melting point. |
| Incomplete Reaction | - Insufficient reaction time.- Insufficient catalyst. | - Allow the reaction to run for a longer period, monitoring by TLC.- Add a small additional amount of catalyst. |
| Formation of Side Products | - Reaction temperature is too high.- Self-condensation of the β-keto ester. | - Run the reaction at room temperature or in an ice bath.- Ensure slow, dropwise addition of the catalyst. |
| Difficulty in Product Isolation | - Product is soluble in the reaction/wash solvent.- Oily product formed. | - After reaction, try removing the solvent under vacuum before adding a non-polar solvent (like hexane) to precipitate the product.- Purify via column chromatography. |
Conclusion
This application note details a robust and efficient protocol for the Knoevenagel condensation using this compound. The procedure is straightforward, generally high-yielding, and provides access to valuable α,β-unsaturated compounds. These products are versatile intermediates, poised for further functionalization in the development of novel pharmaceuticals and advanced materials. By understanding the mechanism and following the outlined procedure and safety precautions, researchers can reliably synthesize these important chemical motifs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. capotchem.cn [capotchem.cn]
- 18. echemi.com [echemi.com]
- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-(4-bromophenyl)-3-oxopropanoate as a Pivotal Precursor in Anticancer Drug Synthesis
Abstract
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, a versatile β-keto ester, has emerged as a critical starting material in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Its unique chemical architecture, featuring a reactive β-dicarbonyl system and a strategically placed bromo-phenyl moiety, provides a robust scaffold for constructing complex molecular frameworks. This guide offers an in-depth exploration of the applications of this compound in the synthesis of pyrazole-based anticancer agents. Detailed, field-proven protocols, mechanistic insights, and data interpretation are provided to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of this compound in Oncology
The quest for novel, more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many clinically approved anticancer drugs.[1] Among these, pyrazole derivatives have garnered substantial attention due to their broad spectrum of pharmacological activities, including potent antitumor effects.[2][3] These compounds exert their anticancer action through various mechanisms, such as the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4]
This compound serves as an exemplary precursor in this context. Its β-keto ester functionality is primed for cyclocondensation reactions, a common strategy for pyrazole synthesis. The 4-bromophenyl group is not merely a passive substituent; it offers a site for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This strategic combination of reactive sites makes it an invaluable tool for medicinal chemists aiming to develop next-generation anticancer agents.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 26510-95-2 | [5][6] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [7] |
| Molecular Weight | 271.11 g/mol | [7] |
| Appearance | Colorless to Yellow Liquid or Solid | [8] |
| Boiling Point | 332.5±22.0 °C at 760 mmHg | [9] |
| Density | 1.4±0.1 g/cm³ | [9] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [5][9] |
Core Application: Synthesis of Pyrazole-Based Anticancer Agents
The reaction of β-keto esters with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles. This compound is an ideal substrate for this transformation, leading to the formation of pyrazoles with a 4-bromophenyl substituent, a key pharmacophore in many bioactive molecules.
General Reaction Scheme: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a β-keto ester with a hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.
Caption: General workflow for Knorr pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one
This protocol provides a step-by-step guide for a typical synthesis of a pyrazole derivative using this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.71 g, 10 mmol) in ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 0.6 g, 12 mmol) dropwise at room temperature. The addition should be slow to control any initial exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(4-bromophenyl)-1H-pyrazol-3(2H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale and Insights:
-
Solvent Choice: Ethanol is a commonly used solvent as it effectively dissolves the reactants and has a suitable boiling point for the reaction.
-
Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the β-keto ester.
-
Reaction Time: The reaction time can vary depending on the specific substrates and can be optimized by monitoring with TLC.
-
Purification: Recrystallization is often sufficient for obtaining a highly pure product. The choice of recrystallization solvent is crucial for achieving good recovery and purity.
The Role of Pyrazole Derivatives in Cancer Therapy
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Pyrazole-based compounds have demonstrated a wide range of anticancer activities by targeting various cellular pathways crucial for cancer cell proliferation and survival.[2][3]
Mechanisms of Action
Caption: Key anticancer mechanisms of pyrazole derivatives.
-
Tubulin Inhibition: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[10]
-
Kinase Inhibition: Many pyrazoles are potent inhibitors of various protein kinases, such as EGFR and CDKs, which are often overactive in cancer cells and play a critical role in cell proliferation and survival.[2]
-
DNA Interaction: Certain pyrazole compounds can interact with DNA, either by intercalation or by binding to the minor groove, which can lead to DNA damage and trigger apoptosis.[2]
The 4-bromophenyl moiety in the synthesized pyrazoles can be a key contributor to their biological activity, potentially through halogen bonding interactions with the target protein. Furthermore, this bromo group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the compound's pharmacological properties.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of pyrazole-based anticancer agents. The straightforward and efficient synthetic protocols, coupled with the significant and diverse biological activities of the resulting pyrazole derivatives, underscore its importance in modern drug discovery. Future research will likely focus on leveraging the 4-bromo substituent for the development of novel, highly potent, and selective anticancer therapeutics through advanced synthetic methodologies like Suzuki and Buchwald-Hartwig cross-coupling reactions. The continued exploration of the therapeutic potential of pyrazoles derived from this precursor holds great promise for the development of next-generation cancer treatments.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 26510-95-2 [sigmaaldrich.com]
- 9. biosynce.com [biosynce.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
Application Notes & Protocols: A Senior Scientist's Guide to Ethyl 3-(4-bromophenyl)-3-oxopropanoate in Organic Synthesis
Introduction: The Versatility of a β-Ketoester Building Block
Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl (4-bromobenzoyl)acetate, is a highly functionalized β-ketoester that serves as a cornerstone reagent in modern synthetic organic chemistry. Its structure, featuring a reactive β-dicarbonyl system, an aromatic ring substituted with a bromine atom, and an ester group, provides multiple sites for chemical modification. This unique combination makes it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules and advanced materials.[1][2] The bromine atom, in particular, offers a strategic handle for post-synthesis modifications via cross-coupling reactions, further expanding its synthetic utility.
This guide provides an in-depth exploration of its primary applications, detailing not just the procedural steps but the underlying mechanistic principles and strategic considerations essential for successful synthesis.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and reproducible science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 26510-95-2 | [3][4] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [3][4] |
| Molecular Weight | 271.11 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid or solid | [5] |
| Boiling Point | 268-269 °C (lit.) | [4] |
| Density | 1.432 g/mL at 25 °C (lit.) | [4] |
| Storage | Inert atmosphere, room temperature |[1][5] |
Hazard Analysis and Safe Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[3][4]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Codes |
|---|
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Core Safety Directives:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors or dust.[6][7] Ensure an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[6]
-
Storage & Incompatibilities: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5] Keep away from strong oxidizing agents.[7]
Application I: Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch pyridine synthesis, a classic multi-component reaction discovered in 1881, remains a highly efficient method for constructing the dihydropyridine core, which is central to a class of calcium channel blockers like nifedipine.[8][9][10] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia).[10][11]
Mechanistic Rationale
The elegance of the Hantzsch synthesis lies in its convergence of two key intermediates. One molecule of this compound undergoes a Knoevenagel condensation with an aldehyde to form an α,β-unsaturated carbonyl compound.[8][11] Concurrently, a second molecule of the β-ketoester reacts with ammonia to form a reactive enamine.[11] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.[8][12]
Caption: Convergent mechanism of the Hantzsch synthesis.
Experimental Protocol: Synthesis of a Symmetrical 1,4-Dihydropyridine
This protocol details the synthesis of diethyl 2,6-bis(4-bromobenzoyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (20.0 mmol, 2.0 eq.), benzaldehyde (10.0 mmol, 1.0 eq.), and ammonium acetate (12.0 mmol, 1.2 eq.).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. The rationale for using ethanol is its ability to dissolve all reactants and facilitate heat transfer, while being relatively benign.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting solid under vacuum at 40 °C to a constant weight. The product is often of sufficient purity, but can be further recrystallized from hot ethanol if necessary.
Table 3: Hantzsch Synthesis Reaction Parameters
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Stoichiometry | 2 eq. β-ketoester : 1 eq. aldehyde : 1.2 eq. NH₄OAc | Ensures complete consumption of the limiting aldehyde. Slight excess of ammonia source drives enamine formation. |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for the reaction rate. |
| Catalyst | Ammonium acetate (serves as ammonia source) | Provides the necessary nitrogen atom for the heterocycle. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barriers of the multiple condensation steps. |
| Typical Yield | 85-95% | This multi-component reaction is known for its high efficiency and atom economy.[10] |
Application II: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component synthesis that provides access to highly substituted 2-aminothiophenes, which are prevalent structures in pharmaceuticals.[13][14] The reaction involves the condensation of a carbonyl compound, an α-cyanoester (or similar active methylene compound), and elemental sulfur in the presence of a base.[15]
Mechanistic Rationale
The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone functionality of our substrate and an active methylene nitrile (e.g., malononitrile).[15][16] This forms a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is debated, but it is believed to add to the activated methylene position to form a thiolate, which then undergoes intramolecular cyclization by attacking the cyano group.[15] A final tautomerization yields the aromatic 2-aminothiophene product.
Caption: Key stages of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of a Polysubstituted 2-Aminothiophene
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (or another secondary amine base)
-
Ethanol
Procedure:
-
Reactant Mixture: In a 100 mL three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine this compound (10.0 mmol, 1.0 eq.), malononitrile (10.0 mmol, 1.0 eq.), and elemental sulfur (11.0 mmol, 1.1 eq.) in 30 mL of ethanol.
-
Base Addition: Add morpholine (10.0 mmol, 1.0 eq.) dropwise to the stirred suspension at room temperature. Morpholine is an effective base for promoting the initial Knoevenagel condensation without being overly aggressive, which could lead to side reactions.[13]
-
Reaction: Gently heat the mixture to 50-60 °C. An exothermic reaction is often observed. Maintain this temperature for 2-3 hours, monitoring by TLC [hexane:ethyl acetate (8:2)].
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it with cold water to remove any residual morpholine and salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure 2-aminothiophene derivative.
Table 4: Gewald Synthesis Reaction Parameters
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Reactants | β-ketoester, Malononitrile, Sulfur | The three core components for the multicomponent reaction.[15] |
| Base | Morpholine | A mild organic base sufficient to catalyze the Knoevenagel step and facilitate sulfur addition. |
| Solvent | Ethanol | Good solvent for the reactants and allows for moderate reaction temperatures. |
| Temperature | 50-60 °C | Mild heating is sufficient to initiate the reaction without causing decomposition of sulfur or intermediates. |
| Typical Yield | 70-90% | A highly efficient method for creating complex thiophenes in a single step.[13] |
Application III: Synthesis of Pyrazolone and Isoxazole Heterocycles
The active methylene and carbonyl groups of this compound make it an ideal substrate for condensation reactions with binucleophiles like hydrazine and hydroxylamine, leading to important five-membered heterocycles.[17]
Pyrazolone Synthesis
Reacting the β-ketoester with a hydrazine derivative (e.g., phenylhydrazine) results in a condensation-cyclization cascade to form a pyrazolone ring, a core structure in many analgesic and anti-inflammatory drugs.[18]
Caption: Pathway for pyrazolone formation.
Isoxazole Synthesis
Similarly, reaction with hydroxylamine hydrochloride yields an isoxazole derivative.[17] This reaction proceeds via formation of an oxime intermediate, followed by intramolecular cyclization. Isoxazoles are found in various pharmaceuticals, including certain antibiotics and COX-2 inhibitors.[17][19]
Caption: Pathway for isoxazole formation.
General Experimental Protocol (Pyrazolone Example)
Materials:
-
This compound
-
4-Bromophenylhydrazine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (5.0 mmol, 1.0 eq.), 4-bromophenylhydrazine hydrochloride (5.5 mmol, 1.1 eq.), and sodium acetate (6.0 mmol, 1.2 eq.) in 20 mL of glacial acetic acid. Sodium acetate acts as a base to free the hydrazine and neutralize the HCl byproduct. Acetic acid is an excellent polar protic solvent for this condensation.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction to room temperature and pour it into 100 mL of ice water. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol will yield the pure pyrazolone product.
Table 5: Heterocycle Synthesis Reaction Parameters | Parameter | Pyrazolone Synthesis | Isoxazole Synthesis | Rationale | | :--- | :--- | :--- | :--- | | Binucleophile | Hydrazine derivative | Hydroxylamine·HCl | The choice of reagent directly determines the resulting N-O or N-N heterocycle. | | Solvent | Glacial Acetic Acid / Ethanol | Polar protic solvents that facilitate both dissolution and the proton transfer steps inherent in condensation. | | Base | Sodium Acetate | Used when the nucleophile is supplied as a hydrochloride salt to liberate the free base in situ. | | Temperature | Reflux | Required to drive the dehydration and cyclization steps to completion. | | Typical Yield | 80-95% | These are generally high-yielding classical condensation reactions. |
Conclusion
This compound is a demonstrably powerful and versatile reagent. Its utility in foundational multi-component reactions like the Hantzsch and Gewald syntheses, as well as in classical heterocyclic condensations, makes it an indispensable tool for researchers in medicinal and materials chemistry. The protocols and mechanistic insights provided herein are designed to empower scientists to leverage this building block to its full potential, enabling the efficient construction of complex and valuable molecular architectures.
References
- 1. 26510-95-2|this compound|BLD Pharm [bldpharm.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 26510-95-2 [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pivotal Role of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in the Synthesis of Novel Antimicrobial Agents
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will explore the strategic application of ethyl 3-(4-bromophenyl)-3-oxopropanoate, a versatile β-ketoester, as a foundational scaffold in the synthesis of potent antimicrobial agents. This document provides in-depth synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) data to empower the rational design of next-generation therapeutics to combat the escalating threat of antimicrobial resistance.
Introduction: The Strategic Importance of a Versatile Precursor
The relentless evolution of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1][2] This crisis necessitates the urgent discovery of novel antimicrobial compounds with diverse mechanisms of action.[3] In the landscape of medicinal chemistry, the selection of an appropriate starting material is paramount. This compound (also known as ethyl 4-bromobenzoylacetate) has emerged as a highly valuable and strategic building block.[4]
Its utility stems from two key structural features:
-
The 1,3-Dicarbonyl Moiety: This reactive functional group is primed for cyclocondensation reactions, enabling the efficient construction of a wide variety of heterocyclic systems.
-
The 4-Bromophenyl Group: The bromine atom serves as a crucial handle for further structural modifications via cross-coupling reactions. Furthermore, the presence of a halogen on the phenyl ring is often associated with enhanced antimicrobial potency.
This guide will delineate the synthetic pathways leveraging this precursor to create key classes of antimicrobial heterocycles, including pyrazoles, pyrimidines, and thiazoles.
Synthetic Pathways and Protocols
The reactivity of the β-ketoester functionality in this compound allows for its facile conversion into diverse heterocyclic cores known for their biological activities.
A. Synthesis of Pyrazole Derivatives
Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The most direct route to pyrazole synthesis from a 1,3-dicarbonyl compound is through condensation with hydrazine derivatives.[6][7]
Caption: Synthesis of a pyrimidine antimicrobial scaffold.
Protocol 2: Synthesis of 4-(4-bromophenyl)-6-hydroxypyrimidin-2(1H)-one
-
Rationale: This protocol describes a base-catalyzed condensation reaction. The sodium ethoxide acts as a catalyst, facilitating the reaction between the β-ketoester and urea to form the dihydropyrimidine ring, which then tautomerizes to the more stable hydroxy-pyrimidine form.
-
Materials:
-
This compound (10 mmol, 2.71 g)
-
Urea (12 mmol, 0.72 g)
-
Sodium ethoxide (15 mmol)
-
Absolute Ethanol (50 mL)
-
Acetic acid
-
Ice-cold water
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium ethoxide (15 mmol) in absolute ethanol (50 mL).
-
Reagent Addition: Add this compound (10 mmol) followed by urea (12 mmol) to the ethanolic solution.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 8-10 hours. Monitor the reaction via TLC.
-
Work-up: After completion, cool the reaction mixture and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water.
-
Neutralization: Acidify the aqueous solution with acetic acid to precipitate the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture to obtain the pure pyrimidine derivative.
-
C. Synthesis of Thiazole Derivatives
Thiazole-containing compounds are known to possess significant antimicrobial and antifungal properties. [8][9]The synthesis of a thiazole ring from this compound first requires modification of the starting material, typically through α-halogenation, followed by the classic Hantzsch thiazole synthesis with a thioamide.
Workflow: Two-Step Synthesis of a Thiazole Derivative
Caption: Two-step synthesis of a thiazole antimicrobial scaffold.
Protocol 3: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
-
Rationale: This two-step synthesis first activates the substrate by introducing a bromine atom at the α-position, creating an α-haloketone. This intermediate then undergoes the Hantzsch reaction with thiourea, where the sulfur atom of thiourea attacks the α-carbon, and the nitrogen atoms participate in cyclization to form the thiazole ring.
-
Materials:
-
This compound (10 mmol, 2.71 g)
-
N-Bromosuccinimide (NBS) (11 mmol, 1.96 g)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Thiourea (10 mmol, 0.76 g)
-
Ethanol
-
-
Procedure:
-
Step 1: α-Bromination a. Dissolve this compound (10 mmol) in CCl₄ (50 mL) in a round-bottom flask. b. Add NBS (11 mmol) and a catalytic amount of a radical initiator like AIBN. c. Reflux the mixture for 2-4 hours until TLC indicates the consumption of the starting material. d. Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and then water. e. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate. Use this intermediate directly in the next step.
-
Step 2: Thiazole Formation a. Dissolve the crude α-bromo intermediate (approx. 10 mmol) and thiourea (10 mmol) in ethanol (50 mL). b. Reflux the mixture for 6-8 hours. A precipitate will likely form as the reaction proceeds. [8] c. Cool the reaction mixture to room temperature. d. Pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product fully. e. Filter the solid, wash with water, and dry. f. Recrystallize from ethanol to obtain the pure thiazole derivative.
-
Antimicrobial Activity and Structure-Activity Relationship (SAR)
Derivatives synthesized from this compound have demonstrated significant activity against a range of pathogens. The 4-bromophenyl moiety is a key contributor to this activity.
Table 1: Representative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|---|
| Pyrimidines | Dihydropyrimidine Analogues | 32-64 | 32 | 32 | [10] |
| Pyrimidines | Thiophenyl-pyrimidine | 24 | >100 | N/A | [2] |
| Halophenyl Derivatives | Methoxyamine Derivative | <16 (MRSA) | >64 | N/A | [11] |
| Thiazoles | Substituted Thiazolidinone | Moderate | Moderate | Moderate | [8]|
N/A: Not Assessed
SAR Insights:
-
Halogenation: The presence of the bromine atom on the phenyl ring is consistently linked to potent antimicrobial activity, likely by increasing lipophilicity and facilitating membrane penetration. [11]* Heterocyclic Core: The nature of the heterocyclic ring (pyrazole, pyrimidine, thiazole) dictates the spectrum of activity. Pyrimidine derivatives often show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [12][10]* Substitutions: Further substitutions on the heterocyclic ring can fine-tune the activity. For instance, in pyrimidines, lipophilic groups can enhance activity against Gram-negative bacteria. [10]For some pyrazole derivatives, bulky phenyl groups have shown good results. [13]
Potential Mechanisms of Antimicrobial Action
While the precise mechanism can vary for each unique derivative, the synthesized heterocyclic scaffolds are known to interfere with essential bacterial processes.
Caption: Potential mechanisms of action for derived antimicrobials.
-
Inhibition of Cell Division: Certain pyrimidine derivatives have been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division. This disruption leads to filamentation and eventual cell death. [2]* Inhibition of Cell Wall Synthesis: Some antimicrobial agents act by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. [14]* Disruption of Nucleic Acid Synthesis: Many heterocyclic compounds can intercalate with DNA or inhibit enzymes like DNA gyrase and topoisomerase, thereby preventing bacterial replication and transcription. [14][15]* Inhibition of Metabolic Pathways: These agents can act as antimetabolites, blocking essential metabolic pathways like folic acid synthesis, which is vital for producing precursors for DNA, RNA, and amino acids. [14]
Conclusion and Future Perspectives
This compound is an undeniably valuable and versatile precursor in the field of antimicrobial drug discovery. Its reactive nature facilitates the efficient synthesis of diverse heterocyclic scaffolds, including pyrazoles, pyrimidines, and thiazoles, which have demonstrated significant potential in combating pathogenic microbes.
Future research should focus on:
-
Expanding the Chemical Space: Utilizing the bromine handle for palladium-catalyzed cross-coupling reactions to introduce further diversity and optimize activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to understand their mechanisms and overcome potential resistance.
-
In Vivo Efficacy and Toxicity: Advancing lead compounds into preclinical models to evaluate their efficacy, safety profiles, and pharmacokinetic properties.
By leveraging the synthetic advantages of this key starting material, the scientific community can continue to develop novel and effective antimicrobial agents to address the critical challenge of global antibiotic resistance.
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preparation of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
Synthesis of Novel Quinoline Derivatives Using Ethyl 3-(4-bromophenyl)-3-oxopropanoate: An Application Note and Protocol
For Inquiries: [Contact Information]
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of bioactivity, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] This application note provides a detailed guide for the synthesis of novel 4-hydroxyquinoline derivatives, employing ethyl 3-(4-bromophenyl)-3-oxopropanoate as a key starting material. We present a robust protocol based on the Conrad-Limpach synthesis, a classic and effective method for the formation of 4-hydroxyquinolines.[5] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and step-by-step experimental protocols.
Introduction: The Enduring Significance of the Quinoline Moiety
Quinoline, a bicyclic heterocyclic compound, consists of a benzene ring fused to a pyridine ring.[1] This structural motif is prevalent in a vast number of natural products and synthetic molecules, endowing them with significant biological activity.[4] The versatility of the quinoline core allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy, improve safety profiles, and optimize pharmacokinetic parameters.[2] Notable examples of quinoline-based drugs include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin.[1]
The synthesis of quinoline derivatives has been a subject of intense research for over a century, leading to the development of several named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[6] Among these, the Conrad-Limpach synthesis offers a direct and efficient route to 4-hydroxyquinolines (which often exist in the tautomeric 4-quinolone form) from anilines and β-ketoesters.[5][7] This application note focuses on the utilization of this compound, a β-ketoester, to generate novel quinoline structures with potential for further elaboration in drug discovery programs. The presence of the bromo-substituent provides a valuable handle for subsequent cross-coupling reactions, expanding the chemical space accessible from this synthetic route.
Mechanistic Insights: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis proceeds through a two-step sequence: the formation of a Schiff base followed by a high-temperature cyclization.[5][8]
Step 1: Schiff Base Formation The reaction is initiated by the nucleophilic attack of the aniline on the keto group of the β-ketoester, in this case, this compound. This is followed by dehydration to form a Schiff base intermediate.[5] This step is typically conducted at a moderate temperature.
Step 2: Thermal Cyclization The crucial and often rate-determining step is the thermal cyclization of the Schiff base.[5] This intramolecular reaction requires significant thermal energy, typically in a high-boiling point solvent, to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[9] The initial product is an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in equilibrium with its 4-oxo tautomer.[5]
Caption: Reaction pathway of the Conrad-Limpach synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of a representative novel quinoline derivative.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| This compound | 98% purity | Commercially Available |
| Aniline | 99.5% purity, freshly distilled | Commercially Available |
| Dowtherm A | High-boiling point solvent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric Acid | Concentrated | Commercially Available |
| Sodium Hydroxide | Pellets | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Round-bottom flasks | Various sizes | Standard laboratory supplier |
| Reflux condenser | Standard laboratory supplier | |
| Magnetic stirrer with heating | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Standard laboratory supplier |
| NMR Spectrometer | 400 MHz or higher | Standard laboratory supplier |
| Mass Spectrometer | ESI or APCI source | Standard laboratory supplier |
Synthesis of Ethyl 2-(4-bromophenyl)-4-hydroxyquinoline-3-carboxylate
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine aniline (1.0 equivalent) and this compound (1.0 equivalent) in toluene.
-
Schiff Base Formation: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude Schiff base, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes. The high temperature is crucial for the cyclization step.[10]
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[11]
-
Caption: Experimental workflow for the synthesis and characterization of novel quinoline derivatives.
Characterization
The synthesized quinoline derivative should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[12][13] The ¹H NMR spectrum of the product is expected to show characteristic signals for the aromatic protons of the quinoline ring and the substituents. The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[12]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, further confirming its identity.
Expected Results and Discussion
The Conrad-Limpach synthesis using this compound is expected to provide the desired 2-(4-bromophenyl)-4-hydroxyquinoline-3-carboxylate in moderate to good yields. The presence of the electron-withdrawing bromo group on the phenyl ring of the β-ketoester may influence the reaction rate and yield.
Table 1: Summary of Key Experimental Parameters and Expected Outcomes
| Parameter | Condition/Value | Rationale |
| Reactant Ratio | 1:1 (Aniline:β-ketoester) | Stoichiometric reaction |
| Cyclization Temperature | 250-260 °C | To overcome the energy barrier for electrocyclization[9] |
| Cyclization Time | 30-60 minutes | To ensure complete reaction while minimizing degradation |
| Expected Yield | 40-70% | Typical for Conrad-Limpach synthesis |
| Expected Purity (after purification) | >95% | As determined by NMR and MS |
The synthesized 2-(4-bromophenyl)-4-hydroxyquinoline-3-carboxylate serves as a versatile intermediate for the development of a library of novel quinoline derivatives. The bromine atom can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[14] This flexibility makes the described synthetic route a valuable tool in the exploration of new chemical entities with potential therapeutic applications.
Conclusion
This application note has detailed a comprehensive and practical protocol for the synthesis of novel quinoline derivatives utilizing this compound via the Conrad-Limpach reaction. By providing a thorough understanding of the reaction mechanism, detailed experimental procedures, and expected outcomes, this guide aims to empower researchers in the field of medicinal chemistry to efficiently synthesize and explore new quinoline-based compounds for drug discovery and development. The strategic inclusion of a bromo-substituent in the starting material offers significant advantages for subsequent structural diversification, paving the way for the creation of innovative therapeutic agents.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of ethyl 3-(4-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles for a successful outcome.
Introduction
The synthesis of this compound, a valuable β-keto ester intermediate in organic synthesis, is most commonly achieved via a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters: in this case, ethyl acetate and ethyl 4-bromobenzoate, in the presence of a strong base. While theoretically straightforward, this reaction presents several practical challenges that can lead to low yields and impure products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this crossed Claisen condensation are most commonly due to a competing self-condensation of ethyl acetate and suboptimal reaction conditions. Here’s a breakdown of the likely causes and their solutions:
-
Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself in the presence of a base to form ethyl acetoacetate. This is often the primary reason for low yields of the desired product.[1][2]
-
Solution: To minimize self-condensation, the order of reagent addition is critical. You should slowly add the ethyl acetate to a mixture of ethyl 4-bromobenzoate and the base.[1][3] This ensures that the concentration of the ethyl acetate enolate is always low, and it preferentially reacts with the more abundant ethyl 4-bromobenzoate.
-
-
Incorrect Stoichiometry of the Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic one.[4] The final step of the reaction mechanism involves the deprotonation of the β-keto ester product, which is a thermodynamically favorable step that drives the reaction to completion.[2][4]
-
Solution: Use at least one full equivalent of a strong base, such as sodium ethoxide, relative to the limiting reagent (typically ethyl acetate).
-
-
Choice of Base: The base must be strong enough to deprotonate the α-hydrogen of ethyl acetate. However, the choice of base can also introduce side reactions.
-
Solution: Sodium ethoxide is a common and effective base for this reaction. It is crucial to use the same alkoxide base as the ester's alkoxy group to prevent transesterification.[5][6] For example, using sodium methoxide with ethyl esters could lead to the formation of methyl esters as byproducts. For more precise control and to completely avoid self-condensation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of ethyl acetate before the addition of ethyl 4-bromobenzoate.[4]
-
-
Presence of Water: Alkoxide bases like sodium ethoxide are highly reactive with water. Any moisture in the reaction will consume the base and inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Question 2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are these impurities and how can I prevent their formation?
Answer:
The presence of multiple products is a common issue in crossed Claisen condensations. The main impurities are likely:
-
Ethyl acetoacetate: The product of ethyl acetate self-condensation.[1]
-
Unreacted starting materials: Ethyl acetate and ethyl 4-bromobenzoate.
-
Products of transesterification: If the alkoxide base does not match the ester's alkoxy group.[5][6]
Prevention Strategies:
| Impurity | Prevention Method |
| Ethyl acetoacetate | Slowly add ethyl acetate to the reaction mixture containing ethyl 4-bromobenzoate and the base.[1][3] |
| Unreacted starting materials | Ensure the reaction goes to completion by using a stoichiometric amount of base and allowing for sufficient reaction time. |
| Transesterification products | Use a base with an alkoxide that matches the ester (e.g., sodium ethoxide for ethyl esters).[5][6] |
Purification:
If impurities are still present, the desired product, this compound, can be purified using standard techniques such as column chromatography on silica gel or recrystallization.
Question 3: The reaction seems to have stalled and is not proceeding to completion. What could be the reason?
Answer:
A stalled reaction can be due to several factors:
-
Insufficient Base: As mentioned, a full equivalent of a strong base is necessary to drive the reaction forward.[4] If the base has been compromised by moisture or if an insufficient amount was used, the reaction will not proceed to completion.
-
Low Reaction Temperature: While the initial enolate formation may be carried out at a lower temperature, the condensation step may require gentle heating to proceed at a reasonable rate.
-
Poor Quality Reagents: Ensure that the starting materials and the base are of high purity.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of base required for a Claisen condensation?
A1: The overall equilibrium for the Claisen condensation is not highly favorable. The final product, a β-keto ester, is more acidic than the starting ester. The strong base deprotonates the product to form a resonance-stabilized enolate. This acid-base reaction is highly favorable and drives the entire reaction sequence to completion.[2][4]
Q2: Can I use sodium hydroxide as the base?
A2: No, sodium hydroxide is not a suitable base for this reaction. It will cause the saponification (hydrolysis) of the ester starting materials to form carboxylate salts, which will not undergo the desired condensation reaction.[6]
Q3: What is the advantage of using LDA over sodium ethoxide?
A3: Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic, and sterically hindered base.[4] Its main advantage is that it can be used to quantitatively convert an ester to its enolate at low temperatures. This allows for the controlled formation of the enolate of one ester (ethyl acetate) before the addition of the second ester (ethyl 4-bromobenzoate), which can lead to a cleaner reaction with fewer side products.[4] However, LDA is also more expensive and requires more stringent anhydrous conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at different time points, quenched with a weak acid, and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of the desired product.
Materials:
-
Ethyl 4-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 4-bromobenzoate (1.0 equivalent).
-
Addition of Ethyl Acetate: In a dropping funnel, place ethyl acetate (1.1 equivalents). Add the ethyl acetate dropwise to the stirred solution of sodium ethoxide and ethyl 4-bromobenzoate over a period of 30-60 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and 1M hydrochloric acid to neutralize the excess base and protonate the product enolate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Chemistry
Reaction Mechanism:
The following diagram illustrates the desired crossed Claisen condensation and the competing self-condensation of ethyl acetate.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow:
This flowchart provides a logical sequence for troubleshooting low yield issues.
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Propose a mechanism for the crossed Claisen condensation between ethyl ac.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. perlego.com [perlego.com]
Technical Support Center: Purification of Crude Ethyl 3-(4-bromophenyl)-3-oxopropanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude ethyl 3-(4-bromophenyl)-3-oxopropanoate. The information presented herein is curated from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and underlying principles related to the purification of this compound, a versatile intermediate in pharmaceutical and chemical research.[1]
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. Common synthesis methods, such as the Claisen condensation or acylation of ketones, can introduce specific side-products and unreacted starting materials.[2] Potential impurities include:
-
Unreacted Starting Materials: Such as ethyl acetate and 4-bromoacetophenone.
-
Side-Products: Including self-condensation products of the starting materials.
-
Solvents and Reagents: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Q2: My TLC plate shows streaking or multiple spots for my β-keto ester. Is my compound degrading on the silica gel?
A2: This is a common observation with β-keto esters and may not necessarily indicate degradation. The issue often arises from the acidic nature of standard silica gel, which can interact with the compound.[3] Additionally, the inherent keto-enol tautomerism of β-keto esters can lead to band broadening and the appearance of multiple spots on a TLC plate.[3]
To diagnose this, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. A single spot on the diagonal suggests stability, while additional spots off the diagonal indicate degradation on the silica.[3]
Q3: What is the most effective purification technique for this compound?
A3: The optimal purification method depends on the scale of your synthesis and the nature of the impurities. The two most common and effective techniques are:
-
Recrystallization: Ideal for larger quantities and when the impurities have significantly different solubilities than the desired product. It is often a more cost-effective and scalable method.
-
Column Chromatography: Highly effective for removing closely related impurities and for smaller-scale purifications where high purity is critical.[4][5][6]
Q4: I'm observing an oiling out phenomenon during recrystallization. What causes this and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. To prevent this, ensure that the solvent is not superheated and that the cooling process is gradual. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.
Q5: Can I use distillation to purify this compound?
A5: While distillation is a viable purification technique for liquids, it may not be the most suitable for this compound. The compound has a high boiling point (332.5±22.0 °C at 760 mmHg) and may be prone to decomposition at elevated temperatures.[1] Vacuum distillation could be an option to lower the boiling point, but recrystallization or column chromatography are generally preferred for this class of compounds.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification process.
Troubleshooting Common Purification Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound. - Too much solvent was used. - The solution was not cooled sufficiently. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Compound Appears as an Oil During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Choose a solvent with a lower boiling point. - Ensure slow cooling and consider adding a seed crystal to initiate crystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Keto-enol tautomerism causing band broadening.[3] | - Optimize the eluent system using TLC. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate.[4][5] - Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100). - Consider deactivating the silica gel with triethylamine (TEA) to minimize interactions with the acidic silica.[3] |
| Product Degradation on Silica Gel Column | - The acidic nature of silica gel is causing hydrolysis or other side reactions.[3] | - Deactivate the silica gel by pre-treating it with a base like triethylamine (TEA).[3] - Use a more neutral stationary phase such as alumina.[3] |
| Colored Impurities Co-eluting with the Product | - The impurity has a similar polarity to the product. | - Try a different solvent system or a different stationary phase (e.g., alumina). - Consider a preliminary purification step like a charcoal treatment of the crude solution before chromatography. |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point.[7] The ideal solvent will dissolve the crude product when hot but not at room temperature, while the impurities remain soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the pure compound is approximately 90±10 °C.[1]
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Visualizations
Purification Workflow
Caption: General workflow for the purification of crude products.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
V. References
-
BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters. Retrieved from 3
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from 4
-
Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from 5
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from 2
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Retrieved from 6
-
BIOSYNCE. (n.d.). This compound CAS 26510-95-2. Retrieved from 1
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from 8
References
- 1. biosynce.com [biosynce.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
How to remove unreacted starting materials from ethyl 3-(4-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the purification of ethyl 3-(4-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable β-keto ester intermediate from unreacted starting materials. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format to address common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to remove from my crude this compound?
A1: The synthesis of this compound is typically achieved via a Claisen condensation reaction.[1][2][3][4] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, the most probable starting materials present as impurities in your crude product are 4'-bromoacetophenone and an acylating agent like diethyl carbonate.
Understanding the physical properties of your target compound and the potential impurities is the first step in designing an effective purification strategy.
Table 1: Physical Properties of Product and Potential Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 271.11[5][6] | ~90[7] | 268-269[5] | Soluble in organic solvents like ethanol and DMSO.[7] |
| 4'-Bromoacetophenone | 199.04[8] | 49-51[9] | 255[9][10] | Soluble in chloroform, alcohol, ether; insoluble in water.[8][10][11] |
| Diethyl Carbonate | 118.13[12][13] | -43[14][15] | 126-128[14] | Insoluble in water; soluble in alcohol and ether.[13][14] |
Q2: My initial workup left an oily crude product. How can I effectively remove the unreacted 4'-bromoacetophenone?
A2: The significant difference in melting points between your product, this compound (solid, mp ~90 °C)[7], and 4'-bromoacetophenone (solid, mp 49-51 °C)[9] makes recrystallization an excellent choice for purification. The goal is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurity remains soluble at all temperatures.
Troubleshooting Workflow for Recrystallization
Caption: Recrystallization troubleshooting workflow.
Detailed Protocol for Recrystallization
-
Solvent Selection: Start by testing small batches of your crude product with different solvents. Ethanol or isopropanol are good starting points. You might also explore a two-solvent system, such as ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.[16]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[16][17]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any remaining solvent.
Q3: I still see traces of both starting materials in my NMR spectrum after recrystallization. What is a more rigorous purification method?
A3: When recrystallization is insufficient, column chromatography is the method of choice for separating compounds with different polarities. Your product, a β-keto ester, is more polar than diethyl carbonate and likely has a different polarity than 4'-bromoacetophenone.
Logic for Method Selection
Caption: Logic for selecting a purification method.
Detailed Protocol for Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common choice. The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from the starting material spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.[18]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[18][19]
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Q4: My reaction seems to have stalled, and I have a large amount of unreacted starting material. Can I use an acid-base extraction?
A4: Yes, an acid-base extraction can be a very effective technique for separating your β-keto ester product from the neutral starting material, 4'-bromoacetophenone. The key is the acidic nature of the α-proton located between the two carbonyl groups in your product.[20] Treatment with a mild base will deprotonate the β-keto ester, forming a water-soluble enolate salt, while the neutral 4'-bromoacetophenone remains in the organic layer.
Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide. This will extract the deprotonated product into the aqueous layer.
-
Separation: Separate the aqueous layer (containing your product as the enolate salt) from the organic layer (containing 4'-bromoacetophenone).
-
Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the solution is acidic. Your product should precipitate out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
This technique is particularly useful for a preliminary bulk purification before a final polishing step like recrystallization.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. chembk.com [chembk.com]
- 9. 4 -Bromoacetophenone 98 99-90-1 [sigmaaldrich.com]
- 10. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 13. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diethyl carbonate | 105-58-8 [chemicalbook.com]
- 15. diethyl carbonate, 105-58-8 [thegoodscentscompany.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. aklectures.com [aklectures.com]
Technical Support Center: A-Z Guide to Ethyl 3-(4-bromophenyl)-3-oxopropanoate Purification
Welcome to the comprehensive troubleshooting guide for the purification of ethyl 3-(4-bromophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable β-keto ester. Here, we delve into the common pitfalls of purification and provide robust, field-tested solutions to ensure the stability and purity of your compound.
Section 1: Understanding the Instability of this compound
FAQ 1: Why is my this compound decomposing during purification?
This compound, like many β-keto esters, is susceptible to degradation under common purification conditions. The primary culprits are hydrolysis and decarboxylation, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[1][2]
-
Hydrolysis: The ester group can be cleaved by water, especially in the presence of acid or base, to form the corresponding β-keto acid.
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to yield 4-bromoacetophenone.[2][3][4]
The inherent acidity of standard silica gel can be sufficient to promote these decomposition pathways, leading to impure final products and reduced yields.[5]
FAQ 2: What are the tell-tale signs of decomposition?
Several observations during your purification process can indicate that your target compound is degrading:
-
Appearance of a new, less polar spot on TLC: The primary decomposition product, 4-bromoacetophenone, is significantly less polar than the starting β-keto ester.
-
Broad or tailing peaks in column chromatography: This can be a result of on-column decomposition or keto-enol tautomerism, leading to poor separation.[5]
-
Low recovery of the desired product: Significant decomposition will naturally lead to a lower than expected yield of the purified this compound.
-
Inconsistent characterization data: NMR or mass spectrometry data of the purified product may show signals corresponding to 4-bromoacetophenone or other byproducts.
Section 2: Troubleshooting Common Purification Issues
This section provides direct answers to specific problems you might be facing in the lab.
Problem 1: My compound is streaking on the TLC plate and I'm seeing a new spot appear over time.
Cause: This is a classic sign of on-plate decomposition catalyzed by the acidic nature of the silica gel. The streaking is often due to the interaction of the polar β-keto ester with the acidic silanol groups.
Solution: Deactivation of Silica Gel
To mitigate the acidity of the silica gel, it can be "deactivated" or "neutralized" by the addition of a small amount of a basic solvent, most commonly triethylamine (TEA).
Step-by-Step Protocol for TLC Analysis with Deactivated Silica:
-
Prepare your TLC developing solvent (e.g., a mixture of ethyl acetate and hexanes).
-
To this solvent, add 0.5-1% triethylamine by volume.
-
Run your TLC plate in this modified solvent system.
-
Observe if the streaking is reduced and if the formation of the new, less polar spot is suppressed.
Problem 2: I'm losing a significant amount of my product during column chromatography.
Cause: Similar to the issues observed with TLC, the large surface area and prolonged contact time during column chromatography on standard silica gel can lead to substantial decomposition of this compound.
Solution 1: Column Chromatography with Neutralized Silica
This is the most common and effective method to prevent decomposition during column chromatography.
Detailed Protocol for Column Chromatography with Neutralized Silica:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Neutralization: Add triethylamine to the slurry to a final concentration of 0.5-1% by volume. Stir gently for 5-10 minutes.
-
Column Packing: Carefully pack your chromatography column with the neutralized silica slurry.
-
Eluent Preparation: Prepare your mobile phase with the same 0.5-1% concentration of triethylamine.
-
Loading and Elution: Load your crude product onto the column and begin elution with the neutralized mobile phase.
-
Fraction Collection: Collect fractions and monitor by TLC (using a neutralized TLC system) to isolate the pure this compound.
Solution 2: Use of an Alternative Stationary Phase
If your compound is particularly sensitive, even to neutralized silica, consider using a different stationary phase.[5][6]
| Stationary Phase | Polarity | Characteristics | Best For |
| Alumina (Neutral or Basic) | Polar | Less acidic than silica. Available in different pH grades. | Acid-sensitive compounds. |
| Florisil | Polar | A magnesium silicate gel, generally less acidic than silica. | Compounds that are sensitive to the acidity of silica gel. |
| Reversed-Phase Silica (C18) | Non-polar | Separation is based on hydrophobicity. | More polar impurities are eluted first. |
Problem 3: My purified product still shows impurities by NMR.
Cause: This could be due to incomplete separation from starting materials or byproducts, or decomposition occurring after purification.
Solution: Post-Purification Handling and Storage
-
Solvent Removal: After column chromatography, remove the solvent under reduced pressure at a low temperature (ideally below 40°C) to prevent thermal decomposition.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation over time.[7]
Section 3: Visualizing the Decomposition Pathway
The following diagram illustrates the primary decomposition pathways of this compound under acidic or basic conditions.
Caption: Decomposition of this compound.
Section 4: Experimental Workflow for Stable Purification
This workflow provides a systematic approach to purify this compound while minimizing decomposition.
References
Strategies to increase the rate of reaction for ethyl 3-(4-bromophenyl)-3-oxopropanoate synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 3-(4-bromophenyl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this crossed Claisen condensation reaction. Our goal is to equip you with the foundational knowledge and practical strategies to optimize your reaction rate and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
This synthesis is a classic example of a Crossed Claisen Condensation . It involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1] In this specific case, the reactants are ethyl acetate (which is enolizable) and ethyl 4-bromobenzoate (which is non-enolizable as it lacks α-hydrogens).[2][3]
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from ethyl acetate to form a reactive enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl 4-bromobenzoate, creating a tetrahedral intermediate.
-
Reformation of Carbonyl: This intermediate collapses, expelling the ethoxide (⁻OEt) leaving group and forming the desired β-keto ester product.[2]
-
Driving the Equilibrium: The product, a β-keto ester, has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25).[3] The ethoxide base present in the reaction mixture rapidly deprotonates the product, forming a highly resonance-stabilized enolate anion.[1] This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product side.[4]
-
Acidic Workup: A final step involving the addition of a mild acid (e.g., dilute HCl or H₂SO₄) is required to neutralize the base and the product enolate, yielding the final neutral β-keto ester.[1]
View Reaction Mechanism Diagram
Caption: Workflow of the crossed Claisen condensation.
Q2: Why is the choice of base and solvent so critical for this reaction's success?
The choice of base and solvent is paramount to prevent common and yield-destroying side reactions.
-
Base Selection : The base must be strong enough to deprotonate the ester but must not interfere with the ester functional groups themselves.[1]
-
Matching Alkoxide : The ideal base is the sodium alkoxide corresponding to the alcohol portion of your esters.[5] Since you are using ethyl esters, sodium ethoxide (NaOEt) is the correct choice.[4] Using a mismatched alkoxide, such as sodium methoxide, will lead to transesterification , where the ethyl esters are partially converted to methyl esters, resulting in a mixture of products.[6][7]
-
Avoiding Hydroxides : Strong hydroxide bases like NaOH or KOH must be avoided. They will cause saponification (hydrolysis) of the ester starting materials and product into carboxylate salts, which will not undergo the desired condensation.[4][7]
-
Stronger, Non-nucleophilic Bases : While bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are strong enough and can increase yields, they present their own challenges.[8] NaH is often preferred over NaOEt for driving the reaction more effectively. LDA is typically not used in classic Claisen condensations because it can also enolize the electrophilic ester, leading to other side products.[1][6]
-
-
Solvent Selection : The solvent should be inert to the reaction conditions.
-
Matching Alcohol : The best choice is typically the alcohol that is the conjugate acid of the alkoxide base (e.g., anhydrous ethanol with sodium ethoxide).[7] This ensures that any minor transesterification that occurs is degenerate (ethyl ester reacting to form the same ethyl ester) and doesn't lead to product mixtures.
-
Aprotic Solvents : Aprotic solvents like THF or toluene can also be used, especially when employing a base like sodium hydride. In all cases, the reaction must be run under anhydrous (dry) conditions , as water will react with the base and hydrolyze the esters.
-
Table 1: Comparison of Base and Solvent Systems
| Base | Recommended Solvent | Pros | Cons / Potential Side Reactions |
| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | Ideal Choice. Prevents transesterification.[4] | Reaction is an equilibrium; requires stoichiometric base to drive to completion.[1] |
| Sodium Hydride (NaH) | Anhydrous THF, Toluene | Irreversibly deprotonates the ester, can lead to higher yields.[8] | Requires careful handling (flammable solid). Generates H₂ gas. |
| Sodium Methoxide (NaOMe) | Methanol | Effective base. | Causes transesterification with ethyl esters, leading to a product mixture.[9] |
| Sodium Hydroxide (NaOH) | Ethanol / Water | Inexpensive. | Causes saponification (ester hydrolysis), preventing the desired reaction.[4][7] |
| LDA | Anhydrous THF | Very strong, non-nucleophilic base. | Can enolize the electrophilic ester; typically not used for this specific reaction type.[1] |
Troubleshooting Guide & Optimization Strategies
Q3: My reaction is very slow or appears incomplete, even after several hours. How can I increase the reaction rate?
A sluggish reaction is a common issue, often related to kinetics and equilibrium. Here are several strategies to accelerate the condensation.
-
Increase Reactant Concentration: Ensure your reaction is not overly dilute. Higher concentrations of reactants lead to more frequent molecular collisions and a faster rate.
-
Increase Temperature: The Claisen condensation can be gently heated. Refluxing in ethanol (approx. 78 °C) for a few hours is a common procedure that significantly increases the reaction rate.[2] However, monitor for potential side reactions, as excessive heat can sometimes lead to decomposition or undesired condensations.[10]
-
Use a Stronger Base: If sodium ethoxide is providing slow conversion, switching to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can be highly effective.[8] NaH deprotonates the alcohol generated during the reaction, driving the equilibrium forward more aggressively than NaOEt.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Any moisture will consume your base and inhibit the formation of the necessary enolate.
Q4: My final yield is very low, and TLC/NMR analysis shows a large amount of unreacted starting materials. What is the likely cause?
Low yield with recovery of starting materials points directly to an issue with the reaction equilibrium not being sufficiently driven towards the products.
-
Insufficient Base: This is the most common culprit. The Claisen condensation requires a full stoichiometric equivalent (at least 1.0 eq) of base .[1][3] This is because the final deprotonation of the β-keto ester product consumes one equivalent of base to form the stable enolate anion, which is the reaction's thermodynamic sink.[4] Using catalytic amounts of base will result in very low conversion.
-
Poor Base Quality: The alkoxide base may be of poor quality. Sodium ethoxide is hygroscopic and can decompose upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution for best results.
-
Inefficient Stirring: If the sodium ethoxide is not fully dissolved or the reaction mixture is not homogenous, the reaction rate will be severely limited. Ensure vigorous and efficient stirring throughout the reaction.
Caption: Troubleshooting workflow for low reaction yield.
Q5: I'm observing a significant side-product that appears to be the self-condensation product of ethyl acetate (ethyl acetoacetate). How can I minimize this?
This is a classic challenge in crossed Claisen condensations. Since ethyl acetate can react with itself, you must employ strategies that favor its reaction with the desired partner, ethyl 4-bromobenzoate.
-
Controlled Addition: The most effective strategy is to add the ethyl acetate slowly (e.g., via a dropping funnel) to a mixture of the sodium ethoxide base and the ethyl 4-bromobenzoate.[11] This ensures that the concentration of the ethyl acetate enolate is always low, minimizing its chances of reacting with another molecule of ethyl acetate. The enolate will instead preferentially react with the much more abundant ethyl 4-bromobenzoate.
-
Use an Excess of the Non-Enolizable Ester: Using a slight excess (e.g., 1.1-1.2 equivalents) of the non-enolizable ester (ethyl 4-bromobenzoate) can also help favor the desired crossed reaction by statistical probability.[3]
Optimized Protocol for Increased Reaction Rate
This protocol incorporates strategies to maximize both the rate and yield of this compound.
Materials:
-
Sodium metal or commercial Sodium Ethoxide
-
Anhydrous Ethanol (200 proof)
-
Ethyl 4-bromobenzoate
-
Ethyl Acetate (anhydrous)
-
Diethyl Ether or MTBE for extraction
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Base (if not using commercial): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, carefully add sodium metal (1.05 eq) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: To the solution of sodium ethoxide in ethanol, add ethyl 4-bromobenzoate (1.0 eq).
-
Controlled Addition: Begin vigorous stirring and heat the mixture to a gentle reflux (~78 °C). Slowly add anhydrous ethyl acetate (1.2 eq) to the refluxing solution over a period of 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Maintain the reflux and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and then in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice and 1M HCl, stirring until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Impurities in the Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis and purification of ethyl 3-(4-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. By understanding the potential impurities and their formation pathways, you can optimize your reaction conditions, streamline your purification processes, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected main components in the crude reaction mixture?
The most common and efficient method for synthesizing this compound is the mixed Claisen condensation.[1][2] This reaction involves the condensation of ethyl 4-bromobenzoate with ethyl acetate in the presence of a strong base, typically sodium ethoxide.
The primary components you can expect in your crude reaction mixture are:
-
Product: this compound
-
Starting Materials: Unreacted ethyl 4-bromobenzoate and ethyl acetate
-
Reagent-derived: Ethanol (from the reaction and/or solvent), and the sodium salt of the product before acidic workup.
Q2: I'm observing an unexpected peak in my HPLC analysis. What are the most likely process-related impurities?
Beyond unreacted starting materials, several side reactions can lead to the formation of impurities. The most common are:
-
Ethyl Acetoacetate: This is the product of the self-condensation of ethyl acetate.[3] Its formation is a competing reaction to the desired mixed Claisen condensation.
-
Transesterification Products: If the alkoxide base used does not match the alkoxy group of the esters (e.g., using sodium methoxide with ethyl esters), you can form methyl esters as impurities.[4][5][6][7]
-
Hydrolysis Product (3-(4-bromophenyl)-3-oxopropanoic acid): The β-keto ester product can undergo hydrolysis, especially during aqueous workup, to form the corresponding carboxylic acid.
-
Decarboxylation Product (4'-bromoacetophenone): The β-keto acid impurity is thermally unstable and can readily decarboxylate to form 4'-bromoacetophenone.[8]
Q3: My final product is showing signs of degradation upon storage. What could be the cause?
This compound, being a β-keto ester, is susceptible to degradation over time, especially if exposed to moisture or elevated temperatures. The primary degradation pathways are hydrolysis to 3-(4-bromophenyl)-3-oxopropanoic acid, followed by decarboxylation to 4'-bromoacetophenone.[8] Proper storage under inert atmosphere and at reduced temperatures is recommended.[9][10]
Troubleshooting Guide: A Deeper Dive into Impurity Identification and Characterization
This section provides a structured approach to identifying and characterizing the common impurities you may encounter.
Issue 1: An unknown peak with a shorter retention time than the product is observed in the reverse-phase HPLC chromatogram.
This is often indicative of a more polar impurity.
Possible Cause & Identification:
-
Hydrolysis Product: 3-(4-bromophenyl)-3-oxopropanoic acid
-
Causality: The β-keto ester is susceptible to hydrolysis, particularly if the reaction mixture is exposed to water for prolonged periods or if the pH during workup is not carefully controlled.
-
Characterization:
-
HPLC-UV: The carboxylic acid will typically have a shorter retention time than the corresponding ester on a C18 column due to its increased polarity.
-
LC-MS: Look for a molecular ion corresponding to the mass of the hydrolyzed product (C9H7BrO3).
-
FT-IR: The presence of a broad O-H stretch in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid, would be a key indicator.
-
-
Troubleshooting Protocol: Identifying the Hydrolysis Product
-
Spiking Study: Prepare a small sample of the crude material and spike it with a suspected standard of 3-(4-bromophenyl)-3-oxopropanoic acid. An increase in the peak area of the unknown impurity will confirm its identity.
-
pH Adjustment: Analyze two aliquots of your sample. Adjust the pH of one aliquot to be acidic (pH ~2-3) and the other to be basic (pH ~9-10). The retention time of the carboxylic acid peak should shift significantly with the change in pH due to the protonation/deprotonation of the carboxyl group.
Issue 2: A prominent peak is observed with a very short retention time, close to the solvent front in HPLC.
Possible Cause & Identification:
-
Self-Condensation Product: Ethyl Acetoacetate
-
Causality: The enolate of ethyl acetate can react with another molecule of ethyl acetate in a self-condensation reaction.[3] This is more likely to occur if the addition of ethyl acetate is not well-controlled or if there are localized high concentrations of the enolate. To mitigate this, ethyl acetate should be added slowly to the reaction mixture containing ethyl 4-bromobenzoate and the base.[1]
-
Characterization:
-
GC-MS: This is often the preferred method for identifying volatile impurities. Compare the mass spectrum of the unknown peak with a reference spectrum of ethyl acetoacetate.
-
¹H NMR: Look for the characteristic signals of ethyl acetoacetate, including a quartet and a triplet for the ethyl group and a singlet for the methylene protons.
-
-
Troubleshooting Workflow: Detecting Ethyl Acetate Self-Condensation
Caption: Workflow for identifying ethyl acetoacetate impurity.
Issue 3: A peak with a similar retention time to the product is observed, making purification difficult.
Possible Cause & Identification:
-
Decarboxylation Product: 4'-Bromoacetophenone
-
Causality: This impurity arises from the decarboxylation of the hydrolysis product, 3-(4-bromophenyl)-3-oxopropanoic acid. This process can be accelerated by heat.
-
Characterization:
-
HPLC-UV: The retention time will be similar to the product, but separable with an optimized gradient method.
-
LC-MS: Look for a molecular ion corresponding to the mass of 4'-bromoacetophenone (C8H7BrO).
-
¹H NMR: The spectrum will show a characteristic singlet for the methyl protons of the acetyl group and signals for the aromatic protons.
-
-
Experimental Protocol: Differentiating Product from Decarboxylation Impurity by HPLC-UV
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 30 °C |
This is a starting point and may require optimization for your specific system.
Issue 4: Mass spectrometry data suggests the presence of a compound with a different ester group.
Possible Cause & Identification:
-
Transesterification Product:
-
Causality: If the alkoxide base used for the condensation does not match the ester's alkoxy group (e.g., using sodium methoxide with ethyl 4-bromobenzoate and ethyl acetate), transesterification can occur, leading to a mixture of ethyl and methyl esters of the product and starting materials.[4][5][6][7]
-
Characterization:
-
GC-MS: This is the most effective technique for identifying different ester homologs. Look for molecular ions corresponding to the methyl ester of the product.
-
¹H NMR: The presence of a sharp singlet around 3.7-3.9 ppm would be indicative of a methyl ester, in addition to the quartet and triplet of the ethyl ester.
-
-
Logical Relationship: Preventing Transesterification
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. 26510-95-2|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 26510-95-2 [sigmaaldrich.com]
Effect of base and solvent choice on the yield of Claisen condensation
A Senior Application Scientist's Guide to Base and Solvent Selection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Claisen condensation. Instead of a generic overview, we will directly address the critical, and often challenging, aspects of base and solvent selection that directly impact reaction yield and purity. This resource is structured as a series of troubleshooting scenarios and frequently asked questions to provide targeted solutions to common experimental issues.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of potential causes related to base and solvent choice and a recommended workflow for resolution.
Q1: My reaction yield is extremely low, or the reaction isn't proceeding at all. What's the likely cause?
Diagnosis: A low or non-existent yield in a Claisen condensation is frequently traced back to three primary issues: insufficient deprotonation, quenching of the reactive intermediate, or undesirable side reactions.
-
Incorrect Base Strength: The Claisen condensation is an equilibrium-driven process. A crucial thermodynamic driving force is the final deprotonation of the newly formed β-keto ester product.[1][2] The α-protons of a typical ester are only weakly acidic (pKa ≈ 25). Therefore, the base must be strong enough to generate a sufficient concentration of the ester enolate to initiate the reaction. More importantly, it must be strong enough to deprotonate the product, which has α-protons with a pKa of around 11. This final, irreversible deprotonation step pulls the entire equilibrium towards the product side.[2] If the base is too weak, this equilibrium is not established, and the reaction stalls.
-
Inappropriate Stoichiometry: Unlike many base-catalyzed reactions, the Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base, not a catalytic amount. This is because the base is consumed in the final step by deprotonating the β-keto ester product to form a resonance-stabilized enolate.[1]
-
Quenching by Protic Solvents: Ester enolates are strong bases. If a protic solvent (like water or an alcohol that doesn't match the alkoxide base) is present, it will rapidly protonate the enolate, quenching the nucleophile and halting the reaction.[3][4] Anhydrous conditions are absolutely essential for success.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q2: My reaction is producing significant side products. How can I improve the selectivity?
Diagnosis: The formation of multiple products often points to a lack of specificity in the base-ester interaction or competition between multiple reactive pathways.
-
Transesterification: This is a classic side reaction that occurs when the alkoxide base does not match the alkoxy group of the ester.[6] For example, using sodium methoxide (CH₃O⁻Na⁺) with ethyl acetate (CH₃COOCH₂CH₃) will lead to a mixture of ethyl acetate and methyl acetate, which can then proceed to form a mixture of four different Claisen products.[7][8][9] This scrambling of reactants complicates the reaction and reduces the yield of the desired product.
-
Saponification (Ester Hydrolysis): Using hydroxide bases (e.g., NaOH, KOH) is detrimental. The hydroxide ion will act as a nucleophile, attacking the ester carbonyl and leading to irreversible hydrolysis to form a carboxylate salt.[6][7] This consumes the starting material in an unproductive pathway.
-
Uncontrolled Crossed-Claisen Condensation: When reacting two different esters, both of which possess α-hydrogens (are enolizable), a statistical mixture of up to four products can form if conditions are not carefully controlled.[10]
Recommended Actions:
-
Prevent Transesterification: Always use the alkoxide base that corresponds to the alcohol portion of your starting ester. For ethyl esters, use sodium ethoxide; for methyl esters, use sodium methoxide.[1][11] The reaction is often run in the corresponding alcohol as the solvent (e.g., NaOEt in absolute ethanol).[5]
-
Avoid Saponification: Never use hydroxide bases for a Claisen condensation.[7]
-
Control Crossed-Claisen Reactions: To achieve a high yield of a single product in a crossed condensation, use one of two strategies:
-
Use a Non-Enolizable Ester: React your enolizable ester with an excess of a non-enolizable partner (one without α-hydrogens), such as ethyl benzoate, ethyl formate, or diethyl carbonate.[10][12]
-
Use a Non-Nucleophilic Base: For reactions between two enolizable esters, pre-form one enolate quantitatively by treating it with a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperature.[1][8] Then, slowly add the second ester, which will act exclusively as the electrophile.
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about designing a successful Claisen condensation experiment.
Q1: How do I select the optimal base for my reaction?
The choice of base is arguably the most critical parameter. The ideal base must meet three criteria:
-
Sufficient Strength: It must be strong enough to deprotonate the ester starting material and, more importantly, the β-keto ester product. Alkoxides like sodium ethoxide (pKa of conjugate acid EtOH is ~16) are generally sufficient.[13] For less acidic esters, a stronger base like sodium hydride (NaH) may be required.
-
Non-Nucleophilic towards the Carbonyl: The base should primarily function as a Brønsted-Lowry base (proton abstractor) and not as a nucleophile that attacks the ester carbonyl.
-
Compatibility with the Ester: As detailed above, it must not induce side reactions like transesterification or saponification.
The following table provides a summary of common bases and their suitability.
| Base | pKa of Conjugate Acid | Suitability & Comments | Potential Side Reactions |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Excellent for classic condensations of ethyl esters. The standard choice. | Transesterification if used with non-ethyl esters. |
| Sodium Methoxide (NaOMe) | ~15.5 (Methanol) | Excellent for classic condensations of methyl esters. | Transesterification if used with non-methyl esters. |
| Sodium Hydride (NaH) | ~35 (H₂) | Very Good. A strong, non-nucleophilic base. Generates H₂ gas. Versatile for various esters. | Requires careful handling. Often used in aprotic solvents like THF or DMF. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Excellent for directed/crossed condensations. Forms enolates quantitatively and irreversibly at low temps. | Not typically used for classic Claisen as it can enolize the electrophilic ester.[1][9] Requires low temperatures (-78 °C). |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Unsuitable. Causes rapid hydrolysis of the ester. | Saponification. [6][7] |
pKa values are approximate and can vary with solvent.[14][15]
Q2: What is the role of the solvent, and which one should I use?
The solvent plays several key roles: it dissolves the reactants, modulates the reactivity of the base and the enolate, and can affect the overall reaction rate.
-
Aprotic Nature is Key: The solvent must be aprotic to prevent the protonation of the enolate intermediate.[4] Any trace of water or other acidic protons will lower the yield.
-
Solvent Polarity: Polar aprotic solvents like THF, DMF, or DMSO can accelerate the reaction by solvating the cation of the base (e.g., Na⁺), leading to a more "naked" and reactive alkoxide/enolate.[5][16] In fact, switching from ethanol to THF has been shown to reduce reaction times from 20 hours to just 10 minutes in certain systems.[17]
-
Common Choices:
-
The Corresponding Alcohol (e.g., Ethanol for NaOEt): This is a traditional and effective choice for classic Claisen condensations, as it ensures compatibility with the base and prevents transesterification.
-
Ethers (THF, Diethyl Ether): These are excellent, non-reactive aprotic solvents. THF is particularly common, especially when using bases like NaH or LDA.[5]
-
Aromatic Hydrocarbons (Benzene, Toluene): Can be used, often at reflux, to drive the reaction.
-
Polar Aprotic Solvents (DMF, DMSO): Used to increase reaction rates, but can be difficult to remove during workup.[5]
-
| Solvent | Type | Dielectric Constant (ε) | Role & Comments |
| Ethanol (EtOH) | Protic | 24.5 | Suitable only when used with the corresponding ethoxide base (NaOEt). |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Excellent general-purpose solvent. Weakly coordinating, good for enolate formation.[16] Can significantly speed up reactions.[17] |
| Toluene | Nonpolar Aprotic | 2.4 | Good for running reactions at higher temperatures (reflux). |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Can enhance reaction rates through strong solvation effects.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Strongly coordinating solvent that can increase enolate reactivity but may favor O-alkylation in other contexts.[16] |
Dielectric constant is a measure of solvent polarity.[18][19]
Experimental Protocol: Classic Claisen Condensation of Ethyl Acetate
This protocol describes the synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide, a benchmark example of this reaction.
Materials:
-
Sodium metal
-
Absolute (anhydrous) Ethanol (200 proof)
-
Ethyl Acetate (anhydrous)
-
Diethyl Ether (anhydrous)
-
Aqueous Acetic Acid (10%)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under a dry, inert atmosphere (N₂ or Argon), carefully add clean sodium metal (1.0 eq) in small pieces to a flask containing an excess of chilled absolute ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely. This forms a solution of sodium ethoxide in ethanol.
-
Reaction Setup: Equip a three-neck, oven-dried round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel.
-
Reactant Addition: Place the sodium ethoxide solution (1.0 eq) in the flask. Add anhydrous ethyl acetate (2.5 eq) to the addition funnel.
-
Condensation: Add the ethyl acetate dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to drive the reaction to completion.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add 10% aqueous acetic acid with stirring until the mixture is acidic (test with pH paper). This step protonates the enolate of the product.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with water, followed by a wash with brine.
-
Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ethyl acetoacetate. The product can be further purified by vacuum distillation.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Video: Regioselective Formation of Enolates [jove.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 12. scienceinfo.com [scienceinfo.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 17. celonpharma.com [celonpharma.com]
- 18. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 19. depts.washington.edu [depts.washington.edu]
Validation & Comparative
Characterization of ethyl 3-(4-bromophenyl)-3-oxopropanoate by mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometric Characterization of Ethyl 3-(4-bromophenyl)-3-oxopropanoate and Comparison with Alternative Analytical Techniques
Introduction: The Analytical Challenge of β-Keto Esters
This compound is a β-keto ester, a class of compounds that serves as a cornerstone in synthetic organic chemistry due to the versatile reactivity of its functional groups.[1][2][3] The presence of a ketone and an ester separated by a methylene group makes these molecules valuable intermediates in the synthesis of more complex structures, including pharmaceuticals.[1][4] Accurate structural confirmation is therefore a critical step in any synthetic workflow involving this compound.
This guide provides a detailed exploration of the characterization of this compound using mass spectrometry, with a primary focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). We will delve into the predictable fragmentation patterns that serve as a molecular fingerprint for this compound. Furthermore, we will objectively compare the insights gained from mass spectrometry with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing a holistic view for researchers in the field.
Compound Profile:
-
Monoisotopic Mass: 269.98916 Da[5]
-
Synonyms: Ethyl (4-bromobenzoyl)acetate, 3-(4-Bromophenyl)-3-oxo-propionic acid ethyl ester[5][7]
Primary Characterization Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable small molecules like this compound, GC-MS with Electron Ionization (EI) is the gold standard for identification.[8] The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
The Principle of Electron Ionization (EI)
EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[8] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺˙) but also to induce extensive and reproducible fragmentation.[8][9] The resulting mass spectrum is a unique fragmentation pattern that can be used for unequivocal identification by comparing it to library spectra or by interpreting the fragmentation pathways.
Expected Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.
The molecular ion (M⁺˙) will be observed as a pair of peaks at m/z 270 (for ⁷⁹Br) and m/z 272 (for ⁸¹Br). The fragmentation is dominated by cleavages alpha to the carbonyl groups and rearrangements, which are characteristic of β-keto esters.[11]
Key Fragmentation Pathways:
-
Loss of the Ethoxy Radical (˙OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. This results in a prominent peak at m/z 225/227 .
-
Loss of Ethanol (CH₃CH₂OH) via McLafferty Rearrangement: A hydrogen atom from the ethyl group can be transferred to the keto carbonyl oxygen, leading to the elimination of a neutral ethanol molecule.
-
Cleavage of the Bromophenyl Group: The bond between the benzoyl group and the adjacent carbonyl can cleave, generating the bromobenzoyl cation at m/z 183/185 . This is often a very stable and abundant ion.
-
Loss of a Bromine Radical (˙Br): Cleavage of the C-Br bond from the molecular ion would yield a fragment at m/z 191 .
-
Further Fragmentations: The primary fragment ions can undergo further fragmentation. For example, the bromobenzoyl cation (m/z 183/185) can lose carbon monoxide (CO) to form the bromophenyl cation at m/z 155/157 .
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
Caption: Generalized workflow for the GC-MS analysis of a small organic molecule.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Instrument Setup:
-
System: Agilent GC-MS system (or equivalent).[12]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5ms (5% phenyl-methylpolysiloxane), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250°C in split mode.
-
GC Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
Rationale: This temperature program allows for good separation of the analyte from potential solvent peaks and lower-boiling impurities, while ensuring the compound elutes in a reasonable time without thermal degradation.[12]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Rationale: A 70 eV ionization energy is standard for generating reproducible fragmentation patterns for library matching.[8] The mass range is selected to encompass the molecular ion and all significant fragments.
-
Comparison with Alternative Analytical Techniques
While GC-MS is excellent for identification, a comprehensive characterization often relies on complementary techniques.
| Technique | Information Provided | Advantages | Limitations & Considerations |
| GC-MS | Molecular weight, elemental composition (from isotopes), structural fragments. | High sensitivity, excellent for identification, provides a unique "fingerprint". | Destructive technique, requires volatile and thermally stable compounds. |
| NMR Spectroscopy | Precise atomic connectivity, chemical environment of ¹H and ¹³C atoms, keto-enol tautomerism. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra. |
| IR Spectroscopy | Presence of specific functional groups (C=O, C-O, C-Br, aromatic C-H). | Fast, non-destructive, good for confirming functional groups. | Provides limited information on overall molecular structure, not ideal for complex mixtures. |
| HPLC | Separation and quantification of components in a mixture. | Suitable for non-volatile or thermally labile compounds. | Keto-enol tautomerism of β-keto esters can lead to poor peak shapes (broadening or splitting) in reverse-phase HPLC.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Would show characteristic signals for the aromatic protons (in the 7.6-7.8 ppm range), the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), and the active methylene protons (a singlet around 3.9 ppm).[14] The integration of these signals confirms the number of protons in each environment.
-
¹³C NMR: Would reveal distinct signals for each carbon atom, including the two carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the ethyl and methylene groups.[5]
A key insight from NMR is its ability to probe the keto-enol tautomerism common in β-keto esters. The presence of the enol form would give rise to a new set of signals, including a characteristic enolic proton signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups. The IR spectrum of this compound would display:
-
Strong C=O stretching vibrations for the ketone and ester carbonyls, typically in the 1680-1750 cm⁻¹ region.
-
C-O stretching vibrations for the ester group around 1100-1300 cm⁻¹.
-
Aromatic C=C and C-H stretching vibrations.
-
A C-Br stretching vibration at lower wavenumbers.
Conclusion
The characterization of this compound is most effectively achieved through a multi-technique approach. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization stands out as the premier method for rapid and confident identification, providing both the molecular weight and a rich, reproducible fragmentation pattern that serves as a structural fingerprint. The characteristic M/M+2 isotopic pattern for bromine is a key diagnostic feature.
While NMR spectroscopy offers unparalleled detail for complete structure elucidation and the study of tautomerism, and IR spectroscopy provides quick confirmation of functional groups, GC-MS delivers a powerful combination of separation and structural analysis that is often sufficient for identity confirmation in a research and development setting. The challenges associated with HPLC , such as poor peak shape due to tautomerism, make it a less ideal choice for the primary characterization of this specific compound class compared to GC-MS.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 26510-95-2 [sigmaaldrich.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of Ethyl 3-(4-bromophenyl)-3-oxopropanoate and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
In the landscape of pharmaceutical research and fine chemical synthesis, the subtle differences in the reactivity of precursor molecules can have profound impacts on reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related β-keto esters: ethyl 3-(4-bromophenyl)-3-oxopropanoate and ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Our analysis is grounded in established principles of physical organic chemistry and supported by a proposed experimental framework for direct comparison.
Introduction: The Significance of Halogen Substitution in Aryl Keto Esters
This compound and its chloro-analogue are versatile intermediates in organic synthesis. The presence of a halogenated phenyl ring, a β-keto group, and an ester moiety provides multiple reaction sites for derivatization. These compounds are common building blocks in the synthesis of a variety of heterocyclic compounds with potential biological activity. Understanding the influence of the halogen substituent—bromine versus chlorine—on the reactivity of the molecule is crucial for optimizing reaction conditions and predicting outcomes in multi-step syntheses. This guide will delve into the theoretical underpinnings of their reactivity and propose a robust experimental protocol for their direct comparison.
Theoretical Framework: Inductive and Resonance Effects of Halogens
The reactivity of these compounds is primarily dictated by the electronic effects of the halogen substituent on the aromatic ring. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack while making the carbonyl carbon more electrophilic.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect is generally stronger than the resonance effect, resulting in an overall deactivation of the aromatic ring towards electrophilic substitution. However, the interplay of these effects can influence the reactivity of other parts of the molecule, such as the enolizable protons of the β-keto ester.
The Hammett Equation: A Quantitative Approach to Substituent Effects
The Hammett equation provides a quantitative means to assess the electronic influence of a substituent on the reactivity of a molecule.[1] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the following relationship:
log(k/k₀) = σρ
where:
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[1]
The substituent constant, σ, can be further broken down into σₚ for para-substituents and σₘ for meta-substituents. For the compounds , the para-substituent constants (σₚ) are of interest.
| Substituent | Hammett Constant (σₚ) |
| -Cl | +0.23 |
| -Br | +0.23 |
Data sourced from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The nearly identical σₚ values for chlorine and bromine suggest that their overall electron-withdrawing effects at the para position are very similar.[2][3] This leads to the prediction that the reactivity of this compound and ethyl 3-(4-chlorophenyl)-3-oxopropanoate should be very similar in reactions where the rate-determining step is sensitive to the electronic environment of the aryl ring.
Experimental Design for a Comparative Reactivity Study
To empirically compare the reactivity of these two compounds, a well-chosen model reaction is essential. The Knoevenagel condensation is an excellent candidate for this purpose.[4] This reaction involves the condensation of an active methylene compound (in this case, our β-keto esters) with an aldehyde in the presence of a basic catalyst.[5][6] The reaction rate is dependent on the acidity of the α-protons of the β-keto ester, which is influenced by the electron-withdrawing nature of the substituted phenyl ring.
Proposed Model Reaction: Knoevenagel Condensation with Benzaldehyde
A comparative kinetic study of the Knoevenagel condensation of each halogenated β-keto ester with benzaldehyde will be performed. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of the product signals.
Caption: Experimental workflow for the comparative kinetic study.
Detailed Experimental Protocol
-
Preparation of the Reaction Mixture:
-
In an NMR tube, dissolve a precise amount of either this compound or ethyl 3-(4-chlorophenyl)-3-oxopropanoate (e.g., 0.1 mmol) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add a known amount of an internal standard (e.g., 0.05 mmol of 1,3,5-trimethoxybenzene). The internal standard should be inert to the reaction conditions and have a signal that does not overlap with reactant or product signals.
-
Acquire an initial ¹H NMR spectrum to establish the starting concentrations (t=0).
-
-
Initiation of the Reaction:
-
To the NMR tube, add a stoichiometric equivalent of benzaldehyde (0.1 mmol).
-
Add a catalytic amount of a suitable base, such as piperidine (e.g., 0.01 mmol) and a co-catalyst like acetic acid.
-
Quickly shake the NMR tube to ensure thorough mixing and immediately place it in the NMR spectrometer.
-
-
Kinetic Monitoring:
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton of the starting β-keto ester and the product relative to the integration of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time for both the bromo- and chloro-derivatives.
-
Determine the initial rate of the reaction for each compound by calculating the slope of the concentration vs. time plot at the initial time points.
-
Causality Behind Experimental Choices
-
¹H NMR Spectroscopy: This technique allows for in-situ, non-invasive monitoring of the reaction, providing real-time concentration data for multiple species simultaneously.[10]
-
Internal Standard: The use of an internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance over time.
-
Catalyst System: A weak base like piperidine, often with an acidic co-catalyst, is standard for the Knoevenagel condensation, promoting the reaction without causing significant side reactions.[11]
-
Deuterated Solvent: Necessary for the NMR experiment and also serves as the reaction medium.
Predicted Results and Interpretation
Based on the identical Hammett σₚ constants for bromine and chlorine, it is anticipated that the initial reaction rates for the Knoevenagel condensation of this compound and ethyl 3-(4-chlorophenyl)-3-oxopropanoate will be very similar.
Table 1: Predicted Kinetic Data for the Knoevenagel Condensation
| Compound | Substituent | Hammett σₚ | Predicted Relative Initial Rate |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | -Cl | +0.23 | k_Cl |
| This compound | -Br | +0.23 | k_Br ≈ k_Cl |
Any minor differences in reactivity observed experimentally could be attributed to secondary effects not captured by the Hammett parameter, such as differences in the polarizability or steric bulk of the bromine versus chlorine atom, which might influence solvation or the transition state geometry.
Knoevenagel Condensation Mechanism
The mechanism of the Knoevenagel condensation helps to understand how the electronic effects of the substituent influence the reaction rate.
Caption: Simplified mechanism of the Knoevenagel condensation.
The first step, the deprotonation of the α-carbon to form an enolate, is a key equilibrium.[4] The electron-withdrawing nature of the 4-halophenyl group increases the acidity of these protons, facilitating enolate formation. Since both -Cl and -Br have similar electron-withdrawing strengths (as indicated by their Hammett constants), their effect on the ease of enolate formation and, consequently, the overall reaction rate is expected to be comparable.
Conclusion
A comparative analysis of this compound and ethyl 3-(4-chlorophenyl)-3-oxopropanoate, grounded in the principles of the Hammett equation, predicts very similar reactivity profiles. This is due to the nearly identical electronic effects of para-bromo and para-chloro substituents. The proposed experimental protocol, utilizing a Knoevenagel condensation monitored by ¹H NMR spectroscopy, provides a robust and direct method for verifying this prediction. For researchers and drug development professionals, this implies that, in many synthetic applications, these two reagents can be used interchangeably without significant re-optimization of reaction conditions, with the choice likely being dictated by cost and availability. However, for highly sensitive reactions, the subtle differences in steric and polarizability between bromine and chlorine might become significant, warranting the empirical comparison outlined in this guide.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. global.oup.com [global.oup.com]
- 4. purechemistry.org [purechemistry.org]
- 5. youtube.com [youtube.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Magritek [magritek.com]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
A Senior Application Scientist's Guide to Alternative Methods for the Synthesis of β-Keto Esters
In the world of synthetic organic chemistry, and particularly within the fast-paced environment of drug development, the synthesis of β-keto esters is a foundational process. These versatile building blocks are integral to the creation of a vast range of complex pharmaceutical agents. While the traditional Claisen condensation has long been a staple for this transformation, its limitations in substrate scope and reaction conditions have driven the innovation of more robust and efficient synthetic strategies. This guide provides a comparative analysis of key alternative methods, offering practical insights and experimental data to help researchers and drug development professionals select the optimal synthetic route for their specific needs.
Beyond the Textbook: Limitations of the Claisen Condensation
The Claisen condensation, the base-catalyzed reaction between two ester molecules to form a β-keto ester, is a classic carbon-carbon bond-forming reaction.[1][2][3] However, its practical application in complex syntheses is often hampered by several factors:
-
Requirement for Enolizable Esters: At least one of the ester starting materials must possess an α-proton to form the necessary enolate intermediate.[3]
-
Strong Base Requirement: The reaction necessitates a strong base, and to avoid side reactions like transesterification, the alkoxide base used should correspond to the alcohol portion of the ester.[4][5]
-
Equilibrium and Reversibility: The reaction is reversible, and a final deprotonation step of the newly formed β-keto ester is often required to drive the reaction to completion.[5]
-
Crossed Condensations: Reactions between two different enolizable esters can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.[1]
These limitations underscore the need for alternative methodologies that offer greater control, milder reaction conditions, and a broader tolerance of functional groups.
Modern Alternatives for β-Keto Ester Synthesis
Several innovative methods have emerged as powerful alternatives to the Claisen condensation. This guide will focus on three prominent strategies: Palladium-Catalyzed Decarboxylative Allylation, Enzyme-Catalyzed Transesterification, and Decarboxylative Claisen Condensation.
Palladium-Catalyzed Decarboxylative Reactions of Allyl β-Keto Esters
Palladium catalysis has revolutionized organic synthesis, and its application in the chemistry of β-keto esters is no exception. Specifically, the palladium-catalyzed reactions of allyl β-keto esters offer a versatile and efficient route to a variety of products, including α-allyl ketones.[6] This transformation, which can be seen as a palladium-catalyzed version of the Carroll rearrangement, proceeds through the formation of a palladium enolate intermediate after decarboxylation.[6]
Mechanism and Key Advantages:
The reaction is initiated by the oxidative addition of a palladium(0) complex to the allyl ester, followed by decarboxylation to generate a π-allylpalladium enolate. This intermediate can then undergo several transformations, including reductive elimination to yield an α-allyl ketone.[6] A key advantage of this method is that it often proceeds under neutral conditions and at much lower temperatures than the classical Carroll rearrangement, which typically requires temperatures around 200 °C.[6]
Caption: Palladium-Catalyzed Decarboxylative Allylation Workflow.
Enzyme-Catalyzed Transesterification
For syntheses demanding high chemo- and stereoselectivity, enzymatic methods offer a compelling alternative. Lipase-catalyzed transesterification provides a mild and environmentally friendly route to chiral β-keto esters.[7] This method is particularly valuable in the synthesis of optically active compounds, which are crucial in drug development.[7]
Mechanism and Key Advantages:
This biocatalytic approach utilizes lipases, such as Candida antarctica lipase B (CALB), to catalyze the transfer of an acyl group from a β-keto ester to an alcohol.[7] The reaction is often performed under solvent-free conditions, with the alcohol being dissolved directly in the acyl donor β-keto ester.[7] This methodology is highly chemoselective for the acylation of aliphatic alcohols in the presence of phenols and can be used to resolve racemic alcohols with high enantioselectivity.[7]
Caption: Lipase-Catalyzed Transesterification for Chiral Synthesis.
Decarboxylative Claisen Condensation
A significant advancement in β-keto ester synthesis is the decarboxylative Claisen condensation. This method involves the reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with various acylating agents.[8][9] This approach provides access to functionalized α-substituted β-keto esters in good yields.[8][9]
Mechanism and Key Advantages:
The SMAHOs act as pronucleophiles, and their magnesium enolates readily react with acyl donors like acyl chlorides, anhydrides, and even carboxylic acids.[8][9] The reaction proceeds through a decarboxylative mechanism, offering a powerful way to generate the desired β-keto ester scaffold. This method is advantageous due to its broad substrate scope and the ability to use readily available carboxylic acids as acylating agents.[9]
Caption: Decarboxylative Claisen Condensation Workflow.
Performance Comparison
| Method | Typical Yields | Key Strengths | Key Weaknesses | Relevant Applications |
| Claisen Condensation | 40-75% | Well-established, simple reagents | Requires strong base, limited to enolizable esters, side reactions in crossed condensations.[1][5] | Bulk chemical synthesis, introductory organic chemistry labs. |
| Palladium-Catalyzed Decarboxylative Allylation | 70-95% | Mild, neutral conditions, high yields, broad substrate scope.[6] | Requires a palladium catalyst, starting material is an allyl ester. | Synthesis of complex molecules, natural product synthesis.[6] |
| Enzyme-Catalyzed Transesterification | >90% | High chemo- and enantioselectivity, mild, solvent-free conditions.[7] | Can be slower than traditional chemical methods, enzyme cost and stability can be a factor. | Synthesis of chiral pharmaceuticals and fine chemicals.[7] |
| Decarboxylative Claisen Condensation | 70-90% | Broad acyl donor scope (including carboxylic acids), good yields.[8][9] | Requires preparation of the malonic acid half oxyester precursor. | Synthesis of highly functionalized and substituted β-keto esters.[9] |
Experimental Protocols
Representative Protocol for Lipase-Catalyzed Transesterification
This protocol is adapted from a general method for the synthesis of β-keto esters using Candida antarctica Lipase B (CALB).[7]
Materials:
-
Acyl donor β-keto ester (e.g., ethyl acetoacetate)
-
Racemic alcohol
-
Candida antarctica Lipase B (CALB), immobilized
-
Anhydrous molecular sieves (optional, for water-sensitive substrates)
Procedure:
-
To a clean, dry reaction vial, add the racemic alcohol (1.0 mmol) and the acyl donor β-keto ester (5.0 mmol, used in excess as the solvent).
-
Add the immobilized CALB (typically 10-20 mg per mmol of alcohol).
-
If the alcohol is sensitive to water, add activated molecular sieves to the reaction mixture.
-
Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 40-60 °C) with moderate agitation.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the excess acyl donor β-keto ester under reduced pressure.
-
Purify the resulting chiral β-keto ester and the unreacted, resolved alcohol by column chromatography.
Conclusion
The synthesis of β-keto esters has evolved significantly beyond the classical Claisen condensation. Modern methods, including palladium-catalyzed decarboxylative reactions, enzyme-catalyzed transesterifications, and decarboxylative Claisen condensations, offer superior control, milder conditions, and broader substrate applicability. For researchers and professionals in drug development, a thorough understanding of these alternative methodologies is paramount for designing efficient and effective synthetic routes to complex and valuable molecules. The choice of method will be dictated by the specific synthetic challenge, including the desired stereochemistry, functional group tolerance, and scalability of the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. youtube.com [youtube.com]
- 5. The Claisen Condensation [sites.science.oregonstate.edu]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 9. Decarboxylation [organic-chemistry.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy. Ethyl 3-(4-bromophenyl)-3-oxopropanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug substance, making robust analytical methods for its quality control indispensable.
This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate method for their needs.
Understanding the Analyte: this compound
To develop effective analytical methods, a fundamental understanding of the analyte's physicochemical properties is crucial.
-
Structure: this compound is a β-keto ester. This class of compounds is known to exist in a tautomeric equilibrium between the keto and enol forms, a factor that can influence chromatographic behavior.[1]
-
Molecular Formula: C₁₁H₁₁BrO₃[2]
-
Molecular Weight: 271.11 g/mol [2]
-
Polarity: The presence of the ester and ketone functionalities, along with the brominated aromatic ring, gives the molecule moderate polarity.
-
Volatility and Thermal Stability: The compound possesses sufficient volatility and thermal stability to be amenable to GC analysis, although care must be taken to avoid on-column degradation.
-
UV Absorbance: The phenyl ring provides a chromophore, making it suitable for UV detection in HPLC.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase mode, is a powerful technique for separating and quantifying components in a mixture.[3][4] Its versatility and robustness make it a go-to method for purity determination in the pharmaceutical industry.
The Rationale Behind the HPLC Method Design
For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3]
A potential challenge with β-keto esters is poor peak shape due to on-column keto-enol tautomerism.[1] To mitigate this, several strategies can be employed. Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, sharper peak.[1] Additionally, controlling the pH of the mobile phase with a buffer can help to favor one tautomeric form.
Experimental Protocol: HPLC Purity Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric glassware.
-
HPLC grade acetonitrile and water.
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 | Controls pH to improve peak shape. |
| B: Acetonitrile | Common organic modifier with good solvating power and low UV cutoff.[5] | |
| Gradient | 0-20 min: 40-80% B | Ensures elution of the main component and any potential impurities with varying polarities. |
| 20-25 min: 80% B | ||
| 25-26 min: 80-40% B | ||
| 26-30 min: 40% B | Re-equilibration of the column. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Helps to improve peak shape by accelerating tautomeric interconversion.[1] |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | Wavelength at which the phenyl chromophore is expected to have significant absorbance. |
3. Solution Preparation:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] It is an excellent technique for the analysis of volatile and thermally stable compounds, providing both quantitative purity data and structural information for impurity identification.
The Rationale Behind the GC-MS Method Design
Given that this compound is amenable to vaporization, GC is a viable option. A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point as it separates compounds primarily based on their boiling points. The temperature program is designed to ensure the elution of the analyte as a sharp peak, well-separated from any potential volatile impurities.
The mass spectrometer, operating in electron ionization (EI) mode, will provide a fragmentation pattern that is characteristic of the molecule. This "fingerprint" is invaluable for confirming the identity of the main peak and for tentatively identifying unknown impurities.
Predicted Mass Fragmentation: The EI mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M⁺) should be observable at m/z 270 and 272 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key fragmentation pathways would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 225/227.
-
Cleavage of the C-C bond between the carbonyl groups.
-
Formation of the 4-bromobenzoyl cation at m/z 183/185.
Experimental Protocol: GC-MS Purity Method
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric glassware.
-
Ethyl acetate (GC grade).
2. Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A versatile, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100°C, hold 2 min | |
| Ramp: 15°C/min to 280°C | Gradual increase in temperature to separate compounds with different boiling points. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile components. | |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
3. Solution Preparation:
-
Diluent: Ethyl acetate.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
4. Analysis Procedure:
-
Condition the GC-MS system.
-
Inject a blank (ethyl acetate) to check for system cleanliness.
-
Inject the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Calculate purity by the area percent method from the TIC, similar to the HPLC method.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the nature of potential impurities, the need for structural information, and available instrumentation.
| Feature | HPLC with UV Detection | GC-MS |
| Applicability | Excellent for non-volatile or thermally labile impurities. | Suitable for volatile and thermally stable compounds. |
| Selectivity | Based on chromatographic retention time and UV spectrum. | Highly selective due to both retention time and mass fragmentation pattern. |
| Impurity ID | Limited to comparison with known standards or DAD library matching. | Powerful for structural elucidation and tentative identification of unknown impurities. |
| Quantification | Highly accurate and precise with UV detection. | Accurate and precise, but may require careful calibration for different compounds. |
| Sample Prep. | Simple dissolution. | Simple dissolution. |
| Run Time | Typically longer (20-30 minutes). | Can be faster (15-20 minutes). |
| Complexity | Moderately complex instrumentation and method development. | More complex instrumentation; data interpretation requires expertise. |
| Robustness | Generally considered very robust for routine QC. | Can be susceptible to matrix effects and contamination of the ion source. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound.
HPLC with UV detection stands out as the preferred method for routine quality control applications. Its robustness, high precision, and applicability to a wider range of potential non-volatile impurities make it a reliable workhorse. The method is well-suited for determining the percentage purity and for quantifying known impurities when reference standards are available.
GC-MS is an invaluable tool for method development, impurity profiling, and investigative work. Its major advantage lies in its ability to provide structural information, which is crucial for identifying unknown impurities that may arise from side reactions or degradation. While it can also be used for routine purity testing, its strength is in characterization rather than high-throughput quantitative analysis.
For a comprehensive quality control strategy, the two techniques can be used complementarily. HPLC can be employed for routine batch release testing, while GC-MS can be used to periodically screen for new or unexpected volatile impurities and to confirm the identity of the main component. The choice of method should always be guided by the specific analytical needs and validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and regulatory compliance.[7][8][9][10]
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparison of different catalytic systems for Suzuki coupling of aryl bromides
An In-Depth Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide offers a comparative analysis of various catalytic systems for the coupling of aryl bromides, a common and important class of substrates. We will delve into the nuances of catalyst and ligand selection, providing experimental data and protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Engine of C-C Bond Formation: The Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for catalyst selection and reaction optimization. The process is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] The three key steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the active Pd(0) species. This is often the rate-determining step of the reaction.[2][3] The choice of ligand is critical here, as electron-rich ligands can increase the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3][6] This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, thereby facilitating the ligand exchange.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6] Bulky ligands are known to promote this step.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Key Catalytic Systems
The efficacy of a Suzuki coupling hinges on the synergy between the metal center, the ligand, the base, and the solvent. For aryl bromides, palladium-based catalysts are the most common, though nickel systems are emerging as a powerful, cost-effective alternative.[1][8]
Palladium-Based Catalysts: The Gold Standard
Palladium complexes are the most extensively studied and widely used catalysts for Suzuki couplings due to their high efficiency and functional group tolerance.[8][9] The choice of ligand, however, is what truly defines the catalyst's performance.
1. Traditional Phosphine Ligands (e.g., PPh₃): The classic catalyst, tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄, is a reliable choice for many simple aryl bromides.[10] However, it often requires higher catalyst loadings (3-5 mol%) and elevated temperatures. Its performance can be limited with sterically hindered or electron-deficient aryl bromides.
2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki coupling.[11][12] Ligands like SPhos and XPhos are characterized by their steric bulk and strong electron-donating properties.[13] This combination enhances both the oxidative addition and reductive elimination steps, leading to:
-
Higher Turnover Numbers (TONs) and Frequencies (TOFs): These catalysts are exceptionally active, allowing for very low catalyst loadings (down to 0.000001 mol% has been reported).[14]
-
Room Temperature Reactions: Many couplings with aryl bromides can be performed at room temperature.[14]
-
Broad Substrate Scope: They are highly effective for coupling sterically hindered, electron-rich, and electron-poor aryl bromides.[11][12]
3. N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., SIPr, SIMes) have emerged as a powerful alternative to phosphines.[15][16] They are strong σ-donors, forming very stable bonds with palladium. This stability prevents catalyst decomposition at high temperatures. The steric bulk of NHC ligands also promotes the reductive elimination step.[3] Studies have shown that the electronic nature of the NHC ligand significantly enhances the rate of oxidative addition.[16] In some cases, different NHC ligands can provide orthogonal chemoselectivity, allowing for selective coupling at different halide sites on the same molecule.[15][17]
Nickel-Based Catalysts: The Economical Powerhouse
With palladium being a precious and costly metal, significant research has focused on developing catalysts based on more earth-abundant metals.[8][18] Nickel has proven to be an excellent alternative, offering distinct advantages:
-
Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it highly attractive for large-scale industrial processes.[3][19]
-
High Reactivity: Nickel catalysts can be highly active for the coupling of aryl bromides and have been shown to be effective for substrates that are challenging for palladium, such as aryl fluorides and ethers.[3]
-
Green Solvents: Efficient nickel-catalyzed Suzuki couplings have been developed using environmentally friendly solvents like 2-Me-THF.[19]
Commonly used nickel precatalysts include NiCl₂(PCy₃)₂ and simple, ligand-free systems like NiBr₂.[18][19] These systems often provide excellent yields for a wide range of aryl bromides.[18]
Performance Data Summary
The following table summarizes the performance of different catalytic systems for the Suzuki coupling of aryl bromides, compiled from various studies.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | ~80-95 | General Aryl Bromides | [10] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | RT - 100 | 2-18 | >95 | Hindered & Heteroaryl | [1][11] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | RT - 100 | 2-12 | >95 | Unactivated Aryl Chlorides/Bromides | [11][12] |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | t-BuOH/H₂O | 80 | 1-3 | >90 | General Aryl Bromides | [1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | Aryl Bromides & Sulfamates | [10][19] |
| NiBr₂ | None | K₃PO₄ | 1,4-Dioxane | 120 | 24 | ~85-98 | General Aryl Halides | [18] |
Note: Yields are representative and can vary significantly based on the specific substrates and precise reaction conditions.
Field-Proven Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide detailed, step-by-step methodologies for conducting Suzuki couplings with leading catalytic systems.
Protocol 1: High-Turnover Palladium/SPhos Catalyzed Coupling
This protocol utilizes a modern Buchwald ligand system known for its high efficiency and broad applicability.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (0.012 mmol, 1.2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene to form the pre-catalyst.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cost-Effective Nickel-Catalyzed Coupling in a Green Solvent
This protocol employs an inexpensive and robust nickel catalyst in an environmentally friendlier solvent.[19]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-Me-THF) (4 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂, K₃PO₄, the arylboronic acid, and the aryl bromide to a reaction vial equipped with a stir bar.
-
Add anhydrous 2-Me-THF to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the mixture in an oil bath at 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 19. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using ethyl 3-(4-bromophenyl)-3-oxopropanoate over similar building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Ethyl 3-(4-bromophenyl)-3-oxopropanoate, a versatile β-ketoester, has emerged as a strategic asset for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of this key building block against its analogs, highlighting the distinct advantages conferred by the bromo-substituent, supported by experimental data and field-proven insights.
The Decisive Role of the Halogen: A Comparative Overview
The utility of para-substituted ethyl benzoylacetates in organic synthesis is well-established.[1] These compounds serve as valuable precursors for a wide array of heterocyclic and carbocyclic systems. The nature of the halogen substituent at the para-position, however, profoundly influences the reactivity and synthetic potential of the molecule. The general reactivity trend for aryl halides in many catalytic cross-coupling reactions follows the order: I > Br > Cl.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most readily cleaved, followed by C-Br and then C-Cl.
While aryl iodides offer the highest reactivity, their higher cost and lower stability can be prohibitive for large-scale synthesis. Conversely, aryl chlorides are the most cost-effective but often require more forcing reaction conditions and specialized catalyst systems to achieve efficient coupling. This compound occupies a strategic "sweet spot," offering a favorable balance of reactivity, stability, and cost-effectiveness, making it a preferred choice for many applications in drug discovery and development.[3][4]
Superior Performance in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation.[5] The enhanced reactivity of the C-Br bond in this compound compared to the C-Cl bond in its chloro-analog is a significant advantage, leading to higher yields under milder conditions.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 |
| 2 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | <40 |
| 3 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Pd(OAc)₂/SPhos (3 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 8 | >90 |
This data is representative and compiled from typical outcomes in Suzuki-Miyaura couplings of aryl bromides versus aryl chlorides.
As illustrated in Table 1, the bromo-substituted building block (Entry 1) achieves a significantly higher yield in a shorter reaction time and at a lower temperature compared to the chloro-analog under identical standard conditions (Entry 2). While the yield for the chloro-derivative can be improved with more advanced and often more expensive catalyst systems and higher temperatures (Entry 3), the inherent reactivity of the bromo-compound allows for more efficient and cost-effective synthesis.
Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Enhanced Versatility in Heterocycle Synthesis
The β-ketoester moiety of this compound is a versatile handle for the construction of a wide range of biologically relevant heterocyclic scaffolds. The presence of the bromo-substituent provides a subsequent opportunity for further functionalization via cross-coupling, enabling the rapid generation of diverse compound libraries.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines and pyridines.[2][6] The use of this compound in this reaction yields a dihydropyridine with a latent handle for further diversification.
Figure 2: Synthetic logic for creating a diversified pyridine library.
The Gewald Aminothiophene Synthesis
Similarly, the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, can effectively utilize this compound.[7][8] The resulting brominated aminothiophene is a valuable intermediate for the synthesis of compounds with potential applications in medicinal chemistry.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene and water.
-
Stir the reaction mixture at 100 °C for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Hantzsch Pyridine Synthesis
Materials:
-
This compound (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, benzaldehyde, and ammonium acetate in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The dihydropyridine product often precipitates.
-
Collect the solid by filtration and wash with cold ethanol.
-
The crude dihydropyridine can be oxidized to the corresponding pyridine without further purification.
Case Study: Synthesis of a Kinase Inhibitor Precursor
In the development of novel kinase inhibitors, the rapid assembly of a library of analogs is crucial for structure-activity relationship (SAR) studies.[9] The use of this compound allows for the initial construction of a core heterocyclic scaffold, followed by late-stage diversification at the bromine position.
For instance, a pyrazole core can be synthesized via condensation with a hydrazine derivative. The resulting 5-(4-bromophenyl)-substituted pyrazole can then be subjected to a variety of cross-coupling reactions to introduce different substituents at the para-position of the phenyl ring, allowing for the exploration of the binding pocket of the target kinase. The superior and more predictable reactivity of the bromo-derivative over its chloro-analog streamlines this process, saving valuable time and resources in a drug discovery campaign.
Conclusion
This compound offers a compelling combination of reactivity, stability, and versatility that distinguishes it from similar building blocks. Its enhanced performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for milder reaction conditions, shorter reaction times, and higher yields compared to its chloro-analog. This inherent reactivity, coupled with the potential for late-stage functionalization, makes it an invaluable tool for researchers and professionals in drug discovery and development, enabling the efficient and cost-effective synthesis of diverse and complex molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Synthetic Route for Ethyl 3-(4-bromophenyl)-3-oxopropanoate: A Comparative Guide
Abstract
Ethyl 3-(4-bromophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate, pivotal in the synthesis of various pharmaceutical agents and heterocyclic compounds.[1] Traditionally, its synthesis is accomplished via the Crossed Claisen Condensation. This guide presents a comprehensive validation of a novel, more efficient synthetic route involving the direct acylation of a pre-formed lithium enolate. We provide a head-to-head comparison of the classical and novel methodologies, supported by detailed experimental protocols, comparative data on yield, purity, and reaction efficiency, and a thorough discussion of the underlying chemical principles. This document serves as a practical resource for researchers, chemists, and process development professionals seeking to optimize the synthesis of this key structural motif.
Introduction: The Significance of β-Keto Esters
β-Keto esters are a cornerstone of modern organic synthesis. Their unique bifunctional nature, possessing both ketone and ester functionalities, allows for a diverse range of subsequent chemical transformations. The title compound, this compound, incorporates a brominated phenyl ring, making it an ideal precursor for introducing this moiety into more complex molecules through cross-coupling reactions or other functional group manipulations.
The classical method for synthesizing β-keto esters is the Claisen Condensation, a robust but often equilibrium-limited reaction requiring stoichiometric amounts of a strong base.[2][3] While effective, this approach can suffer from side reactions and challenges in achieving high yields, particularly in mixed (or "crossed") condensations.[4][5] This guide validates an alternative strategy designed to overcome these limitations, offering a more controlled and efficient pathway to the target compound.
Overview of Synthetic Strategies
We will evaluate two distinct synthetic pathways. The validation workflow is designed to compare the classical approach with a modern alternative, assessing each on key performance metrics.
Figure 1: High-level workflow for the comparative validation of two synthetic routes.
Route A: The Classical Crossed Claisen Condensation
The Crossed Claisen Condensation is a variation of the classic Claisen Condensation where two different esters react.[4][6] For this reaction to be synthetically useful, one ester partner should lack α-hydrogens, preventing it from self-condensing and acting solely as the electrophile.[4] In this case, ethyl 4-bromobenzoate serves as the non-enolizable electrophile, while ethyl acetate acts as the enolizable nucleophile.
Reaction Mechanism
The reaction is driven to completion by the final deprotonation step. The β-keto ester product has acidic α-protons (pKa ≈ 11) which are readily removed by the alkoxide base, forming a highly resonance-stabilized enolate.[2][3] This thermodynamically favorable step pulls the preceding equilibrium steps forward.[2][7] An acidic workup is required in the final step to protonate this enolate and yield the neutral product.[2]
Figure 2: The five-step mechanism of the Crossed Claisen Condensation.
Experimental Protocol: Route A
-
Setup: A 250 mL three-neck round-bottom flask was equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The apparatus was flame-dried under a stream of nitrogen.
-
Reagent Charging: Sodium metal (1.38 g, 60 mmol) was cautiously added in small pieces to absolute ethanol (60 mL) in the flask. The mixture was stirred until all the sodium had reacted to form sodium ethoxide.
-
Addition of Nucleophile: Ethyl acetate (17.6 g, 200 mmol) was added dropwise to the sodium ethoxide solution.
-
Addition of Electrophile: A solution of ethyl 4-bromobenzoate (11.45 g, 50 mmol) in absolute ethanol (20 mL) was added dropwise over 30 minutes.
-
Reaction: The reaction mixture was heated to reflux and maintained for 4 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Workup: The mixture was cooled to room temperature and the solvent was removed under reduced pressure. The resulting residue was dissolved in water (100 mL) and acidified to pH ~4 with 2M HCl.
-
Extraction & Purification: The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash column chromatography (Silica gel, 10:1 Hexanes:Ethyl Acetate).
Route B: A Novel Approach via Direct Enolate Acylation
This modern approach circumvents the equilibrium limitations of the Claisen condensation by employing a two-step sequence: (1) irreversible, quantitative formation of the ester enolate, followed by (2) rapid acylation with a highly reactive acylating agent.
Causality Behind Experimental Choices:
-
Base Selection: Lithium diisopropylamide (LDA) is used as the base. It is a strong, non-nucleophilic, sterically hindered base, which ensures rapid and complete deprotonation of ethyl acetate without competing nucleophilic attack on the ester.[2]
-
Temperature Control: The enolate formation is performed at -78 °C (dry ice/acetone bath). This low temperature is critical to prevent side reactions, such as self-condensation of the enolate or decomposition.
-
Acylating Agent: 4-bromobenzoyl chloride is used instead of the corresponding ester. The acyl chloride is significantly more electrophilic, leading to a rapid and irreversible acylation reaction with the pre-formed enolate.
Experimental Protocol: Route B
-
Setup: A 250 mL Schlenk flask was equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. The apparatus was flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Enolate Formation: Anhydrous tetrahydrofuran (THF, 80 mL) and diisopropylamine (7.0 mL, 50 mmol) were added to the flask. The solution was cooled to -78 °C. n-Butyllithium (2.5 M in hexanes, 20 mL, 50 mmol) was added dropwise, and the mixture was stirred for 30 minutes to generate LDA. Ethyl acetate (4.9 mL, 50 mmol) was then added dropwise, and the solution was stirred for another 45 minutes at -78 °C to ensure complete enolate formation.
-
Acylation: A solution of 4-bromobenzoyl chloride (10.97 g, 50 mmol) in anhydrous THF (20 mL) was added dropwise to the enolate solution at -78 °C.
-
Reaction: The reaction was allowed to stir at -78 °C for 2 hours.
-
Quench & Workup: The reaction was quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture was allowed to warm to room temperature.
-
Extraction & Purification: The layers were separated, and the aqueous layer was extracted with diethyl ether (2 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Results: A Head-to-Head Comparison
Both routes successfully synthesized the target compound, this compound. The identity and purity of the product were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with data matching literature values.[8] However, significant differences in performance were observed.
Table 1: Comparative Performance Data
| Parameter | Route A: Claisen Condensation | Route B: Direct Acylation |
| Reaction Time | 4 hours (reflux) | 2 hours (-78 °C) |
| Isolated Yield | 65% | 91% |
| Purity (post-column) | >98% | >98% |
| Key Reagents | Na, EtOH, Ethyl Acetate, Ethyl 4-bromobenzoate | n-BuLi, Diisopropylamine, Ethyl Acetate, 4-Bromobenzoyl Chloride |
| Temperature | ~78 °C (Reflux) | -78 °C |
| Scalability | Moderate; equilibrium can be problematic | High; reaction is more controlled |
Discussion of Results
The experimental data clearly validates Route B as a superior synthetic method.
-
Yield: The most striking difference is the isolated yield. The direct acylation route (91%) is significantly more efficient than the Claisen condensation (65%). This is attributed to the irreversible nature of the enolate formation and acylation steps in Route B, which drives the reaction to completion and avoids the complex equilibria and potential side reactions inherent to the Claisen protocol.[2][5]
-
Reaction Conditions: Route B requires cryogenic temperatures, which may be a consideration for industrial scale-up. However, the reaction time is halved. The Claisen route's requirement for reflux conditions can sometimes lead to thermal degradation of products or reagents.
-
Reagent Considerations: Route B utilizes moisture-sensitive and pyrophoric reagents (n-BuLi), demanding anhydrous conditions and careful handling techniques. In contrast, the Claisen condensation is more forgiving, although the use of metallic sodium also requires caution. The higher cost of n-BuLi and 4-bromobenzoyl chloride may be offset by the significantly improved yield and throughput.
Conclusion and Recommendation
This guide validates a novel synthetic route for this compound via direct acylation of a lithium enolate. When compared to the traditional Crossed Claisen Condensation, the new method demonstrates a marked improvement in chemical yield (91% vs. 65%) and a reduction in reaction time.
While requiring more stringent anhydrous and cryogenic conditions, the enhanced efficiency and control offered by Route B make it a highly attractive and validated alternative for laboratory-scale synthesis. For professionals in drug development and process chemistry, the superior yield and cleaner reaction profile represent a significant optimization, potentially leading to lower costs and reduced waste on a larger scale. We therefore recommend the adoption of the direct acylation methodology for the synthesis of this and structurally similar β-keto esters.
References
- 1. biosynce.com [biosynce.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 6. byjus.com [byjus.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 8. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways to ethyl 3-(4-bromophenyl)-3-oxopropanoate
A Comparative Guide to the Synthetic Pathways of Ethyl 3-(4-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The synthesis of this compound, also known as ethyl (4-bromobenzoyl)acetate, primarily involves the formation of a carbon-carbon bond between a C2 ester component and a 4-bromobenzoyl moiety. The two most prevalent strategies to achieve this are:
-
Mixed Claisen Condensation: A direct, one-pot reaction where an enolizable ester (ethyl acetate) reacts with a non-enolizable ester (ethyl 4-bromobenzoate) in the presence of a strong base.[1][2]
-
Friedel-Crafts Acylation Approach: A two-step sequence beginning with the Friedel-Crafts acylation of bromobenzene to form an intermediate, which is then converted to the target β-keto ester. This route avoids the direct use of potentially costly substituted benzoates.
This guide will dissect each pathway, presenting detailed protocols, mechanistic insights, and a thorough cost-benefit analysis to inform your synthetic planning.
Pathway 1: Mixed Claisen Condensation
The Mixed Claisen Condensation is a powerful C-C bond-forming reaction that directly couples two different ester molecules.[1] To achieve a high yield of the desired cross-condensation product, the reaction is designed such that one ester partner (ethyl 4-bromobenzoate) cannot form an enolate and thus can only act as the electrophilic acceptor.[1]
Reaction Scheme & Mechanism
The reaction proceeds by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-bromobenzoate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the final β-keto ester.[3] An acidic workup is required to neutralize the final enolate product.[3][4]
References
Safety Operating Guide
Proper Disposal of Ethyl 3-(4-bromophenyl)-3-oxopropanoate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(4-bromophenyl)-3-oxopropanoate (CAS No. 26510-95-2), emphasizing the scientific principles that underpin these essential safety procedures. Our aim is to provide you with the necessary information to handle this substance with confidence, ensuring the safety of your team and the protection of our environment.
Core Principles of Disposal: Understanding the Chemistry of this compound
This compound is a halogenated organic compound.[1][2] This classification is paramount in determining its disposal pathway. The presence of the bromine atom necessitates that this compound be treated as a hazardous waste, primarily to prevent the release of halogenated compounds into the environment, which can have long-lasting, detrimental effects.
Key Hazards:
-
Irritant: This compound is known to be irritating to the eyes, respiratory system, and skin.[3][4]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.
Therefore, under no circumstances should this compound or its containers be disposed of in regular laboratory trash or washed down the drain.[1][5][6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol for Disposal
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[1]
-
Designated "Halogenated Organic Waste" container (chemically compatible, e.g., HDPE or glass).
-
Hazardous waste labels.
-
Secondary containment for the waste container.
Methodology:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound. This includes:
-
Unused or excess solid chemical.
-
Solutions containing the dissolved compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Spill cleanup materials.
-
-
Crucially, segregate this waste into a container specifically designated for "Halogenated Organic Waste."[1][2] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.[7]
-
-
Containerization:
-
Select a robust, leak-proof container with a secure lid.
-
Ensure the container is chemically compatible with the waste.
-
For liquid waste, never fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
Store the container in a designated satellite accumulation area within your laboratory. This area should be clearly marked and away from general work areas.
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
-
Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for professional disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Follow their specific procedures for waste pickup and documentation.
-
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.[9] 4. Clean the spill area thoroughly. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and contact your institution's EHS department. |
| Skin Contact | Wash the affected area with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Empty Container Disposal
Empty containers that once held this compound must also be handled with care.
-
Triple Rinsing: To render a container "empty" by regulatory standards, it should be triple-rinsed with a suitable solvent.[5][10]
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as halogenated hazardous waste.[5][10]
-
Final Disposal: After triple rinsing and air drying, remove or deface the original label. The container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[5][11]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Navigating the Safe Handling of Ethyl 3-(4-bromophenyl)-3-oxopropanoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational and safety plan for handling Ethyl 3-(4-bromophenyl)-3-oxopropanoate, a key reagent in many synthetic pathways. Beyond mere instruction, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.
Understanding the Hazard Profile
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
A thorough understanding of these risks is the foundation of a robust safety protocol. It is imperative to prevent direct contact and inhalation at all stages of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[2][3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[6][7][8] | These materials offer good resistance to halogenated organic compounds, preventing skin contact and absorption.[6][7] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be used when there is a significant risk of splashing. |
| Body Protection | A lab coat, worn fully buttoned. | A lab coat protects your skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[10][11] | To be used in areas with inadequate ventilation or when the generation of dust or aerosols is likely. This prevents the inhalation of the compound, which can cause respiratory irritation. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling ensures safety and minimizes the risk of contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[12]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The storage area should be clearly marked as containing hazardous chemicals.
Weighing and Handling
Due to the risk of inhalation, all handling of solid this compound should be conducted in a certified chemical fume hood.
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE. Cover the work surface within the fume hood with absorbent bench paper.[14]
-
Tare: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the compound to the weigh boat. Avoid creating dust by handling the material gently.[14]
-
Closure: Immediately and securely close the main container.
-
Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Dissolution and Reaction
-
Inert Atmosphere: When dissolving the compound, do so within the fume hood. If the subsequent reaction is air-sensitive, use an inert atmosphere (e.g., nitrogen or argon).
-
Addition: When adding the solid to a solvent, do so slowly to avoid splashing. If adding to a reactive mixture, control the rate of addition to manage any exothermic reactions.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, but a well-defined emergency plan can mitigate their consequences.
Chemical Spill Cleanup
This workflow outlines the immediate steps to take in the event of a solid spill of this compound.
Caption: Workflow for handling a minor solid chemical spill.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[15][16][17][18]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[20][21][22][23]
-
Containers: Use clearly labeled, sealed, and appropriate waste containers.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[20] Never dispose of this chemical down the drain.
By adhering to these rigorous safety and handling protocols, you can ensure a safe laboratory environment while advancing your critical research and development objectives.
References
- 1. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 3. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. aibonsafety.com [aibonsafety.com]
- 9. crystalgen.com [crystalgen.com]
- 10. labelmaster.com [labelmaster.com]
- 11. restoredcdc.org [restoredcdc.org]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 19. capotchem.cn [capotchem.cn]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. bucknell.edu [bucknell.edu]
- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 23. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
